molecular formula C12H22O2 B162976 4-tert-Butylcyclohexyl acetate CAS No. 1900-69-2

4-tert-Butylcyclohexyl acetate

Cat. No.: B162976
CAS No.: 1900-69-2
M. Wt: 198.3 g/mol
InChI Key: MBZRJSQZCBXRGK-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl acetate, also known as 4-tert-Butylcyclohexyl acetate, is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-tert-Butylcyclohexyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163103. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-tert-Butylcyclohexyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butylcyclohexyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
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InChI Key

MBZRJSQZCBXRGK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(CC1)C(C)(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID1027974, DTXSID701014582, DTXSID70893643
Record name 4-tert-Butylcyclohexyl acetate
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Record name trans-4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Molecular Weight

198.30 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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CAS No.

32210-23-4, 1900-69-2, 10411-92-4
Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexanyl acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name 4-tert-Butylcyclohexyl acetate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS-
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Foundational & Exploratory

Synthesis and properties of p-tert-butylcyclohexyl acetate isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Properties of p-tert-butylcyclohexyl Acetate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Olfactive Significance of Isomeric Purity

Para-tert-butylcyclohexyl acetate (PTBCHA) is a synthetic aroma chemical of significant importance in the fragrance industry, valued for its versatile and pleasant scent profile.[1][2] It is not a single entity but exists as two geometric isomers, cis and trans, which possess markedly different olfactory characteristics.[1][3] The trans-isomer is characterized by a rich, woody fragrance, while the cis-isomer presents a more intense and floral aroma.[3] This subtle difference in molecular geometry translates to a significant divergence in sensory perception, making the control of the isomeric ratio a critical aspect of its industrial production and application in perfumery, cosmetics, and household products.[1][2][3] This guide provides a comprehensive overview of the synthesis of p-tert-butylcyclohexyl acetate, the methodologies for the separation of its isomers, and a comparative analysis of their distinct properties.

Synthesis of p-tert-butylcyclohexyl Acetate: A Two-Step Process

The industrial synthesis of p-tert-butylcyclohexyl acetate is a two-stage process that begins with the hydrogenation of p-tert-butylphenol to produce p-tert-butylcyclohexanol, which is then followed by the esterification of the resulting alcohol.[1][3] The stereochemical outcome of the final product is largely determined in the initial hydrogenation step.

Step 1: Hydrogenation of p-tert-butylphenol

The catalytic hydrogenation of p-tert-butylphenol is the pivotal stage where the desired cis/trans ratio of the intermediate, p-tert-butylcyclohexanol, is established. The choice of catalyst is the most critical factor influencing the stereoselectivity of this reaction.

  • Favoring the trans-Isomer: The use of a Raney nickel catalyst in the hydrogenation of p-tert-butylphenol predominantly yields the trans-isomer of p-tert-butylcyclohexanol.[3]

  • Favoring the cis-Isomer: Conversely, a rhodium-on-carbon catalyst promotes the formation of a high percentage of the cis-isomer.[3][4] The presence of an acid co-catalyst, such as hydrogen chloride or sulfuric acid, with the rhodium catalyst can further enhance the selectivity towards the cis-isomer.[4][5][6]

The reaction is typically carried out in a solvent, such as isopropyl alcohol, under hydrogen pressure.[7] The temperature and pressure of the reaction are also important parameters that can be optimized to maximize conversion and selectivity.[7][8]

  • Reaction Setup: A high-pressure autoclave reactor is charged with p-tert-butylphenol, a suitable solvent (e.g., isopropyl alcohol), and the chosen catalyst (e.g., Raney nickel for the trans-isomer or rhodium-on-carbon for the cis-isomer).[7][9]

  • Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen to the desired level (e.g., 15 atm).[7] The reaction mixture is then heated to the target temperature (e.g., 80°C) and stirred vigorously.[7]

  • Monitoring and Work-up: The reaction progress is monitored by measuring the uptake of hydrogen. Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Isolation: The solvent is removed under reduced pressure to yield the crude p-tert-butylcyclohexanol, which can be used directly in the next step or purified further.

Step 2: Esterification of p-tert-butylcyclohexanol

The second stage of the synthesis involves the esterification of the p-tert-butylcyclohexanol isomer mixture with an acetylating agent, typically acetic anhydride or acetic acid, in the presence of an acid catalyst.[10][11] This reaction proceeds without altering the isomeric ratio established during the hydrogenation step.

Commonly used acid catalysts for this esterification include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins like Amberlyst-15.[10][12][13] The use of heterogeneous catalysts like ion-exchange resins is gaining traction due to their environmental benefits and ease of separation from the reaction mixture.[10][13]

  • Reaction Setup: A reaction flask equipped with a stirrer, condenser, and thermometer is charged with p-tert-butylcyclohexanol, acetic anhydride (typically in a slight molar excess), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[12][14]

  • Reaction: The mixture is heated to a temperature of 100-110°C and stirred for several hours.[12] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled. The excess acetic anhydride and acetic acid are removed, often by washing with a sodium bicarbonate solution.[11] The organic layer is then washed with water and dried over an anhydrous salt like magnesium sulfate.

  • Purification: The crude p-tert-butylcyclohexyl acetate is then purified, typically by vacuum distillation, to yield the final product.[12]

Separation of cis and trans Isomers

While the synthesis can be tailored to favor one isomer, achieving a high isomeric purity often requires a subsequent separation step. The separation of the cis and trans isomers of p-tert-butylcyclohexyl acetate can be challenging due to their similar physical properties. However, two primary methods are employed:

  • Fractional Distillation: The cis and trans isomers of p-tert-butylcyclohexanol have slightly different boiling points, which allows for their separation by fractional distillation.[3] The cis-isomer generally has a lower boiling point and can be distilled from the mixture.[3] This method is often used to enrich the concentration of the desired isomer.

  • Chromatography: For achieving very high isomeric purity, chromatographic techniques such as column chromatography or preparative gas chromatography are more effective.[15][16] These methods exploit the differential adsorption of the isomers onto a stationary phase.

Workflow for Synthesis and Separation of p-tert-butylcyclohexyl Acetate Isomers

G cluster_synthesis Synthesis cluster_catalyst Catalyst Choice cluster_separation Separation Reactant p-tert-butylphenol Hydrogenation Catalytic Hydrogenation Reactant->Hydrogenation PTBCH_mix p-tert-butylcyclohexanol (cis/trans mixture) Hydrogenation->PTBCH_mix Catalyst_Choice Select Catalyst Esterification Esterification with Acetic Anhydride PTBCHA_mix p-tert-butylcyclohexyl acetate (cis/trans mixture) Esterification->PTBCHA_mix PTBCH_mix->Esterification Separation_Method Separation PTBCHA_mix->Separation_Method Raney_Ni Raney Nickel Catalyst_Choice->Raney_Ni for trans-rich Rh_C Rhodium on Carbon Catalyst_Choice->Rh_C for cis-rich Distillation Fractional Distillation Separation_Method->Distillation Chromatography Chromatography Separation_Method->Chromatography cis_Isomer cis-p-tert-butylcyclohexyl acetate Distillation->cis_Isomer trans_Isomer trans-p-tert-butylcyclohexyl acetate Distillation->trans_Isomer Chromatography->cis_Isomer Chromatography->trans_Isomer

Caption: Synthesis and separation workflow for p-tert-butylcyclohexyl acetate isomers.

Comparative Properties of cis and trans Isomers

The distinct properties of the cis and trans isomers of p-tert-butylcyclohexyl acetate are summarized in the table below. It is important to note that commercial products are often mixtures, and the physical constants can vary with the isomeric ratio.[3]

Propertycis-p-tert-butylcyclohexyl acetatetrans-p-tert-butylcyclohexyl acetateReferences
Olfactory Profile Intense, floralRich, woody[1][3]
Boiling Point Generally lower than the trans-isomerGenerally higher than the cis-isomer[3]
Density (at 25°C) ~0.934 g/mL (for mixture)~0.934 g/mL (for mixture)[3][17]
Refractive Index (n20/D) ~1.452 (for mixture)~1.452 (for mixture)[3][17]
Freezing Point -9°C (for high cis-content)Not specified[11]

Conclusion

The synthesis and separation of the cis and trans isomers of p-tert-butylcyclohexyl acetate are critical processes in the fragrance industry, driven by the distinct olfactory properties of each isomer. The stereochemical outcome of the synthesis is primarily controlled during the catalytic hydrogenation of p-tert-butylphenol, with the choice of catalyst being the determining factor. While the synthesis can be directed to favor one isomer, achieving high purity often necessitates subsequent separation by methods such as fractional distillation or chromatography. A thorough understanding of the synthesis pathways and the properties of the individual isomers is essential for researchers and professionals in the fields of chemistry and fragrance development to effectively utilize this versatile aroma chemical.

References

  • Selectivity Engineering and Efficacy of the Ru–Ni@RGO Catalyst in Hydrogenation of p-tert-Butylphenol to p-tert-Butylcyclohexanol - ACS Publications. [Link]

  • DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.
  • Chemical Insights into 4-tert-Butylcyclohexyl Acetate (PTBCHA): Synthesis, Properties, and Olfactory Applications in China. [Link]

  • Kinetics of Esterification of P-tert.butyl cyclohexanol with Acetic acid over Ion Exchange Resin Catalyst | Request PDF - ResearchGate. [Link]

  • Selectivity Engineering and Efficacy of the Ru–Ni@RGO Catalyst in Hydrogenation of p-tert-Butylphenol to p-tert-Butylcyclohexanol | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • OTBCHA and PTBCHA in the fragrances world | ECSA Chemicals. [Link]

  • Stereoselective hydrogenation of p- tert-butylphenol over supported rhodium catalyst | Request PDF - ResearchGate. [Link]

  • EP0998444B1 - Process for the preparation of 4-tert.
  • Kinetics of Synthesis of Perfumery Grade p-tert-Butylcyclohexyl Acetate Over Ion Exchange Resin Catalyst | Request PDF - ResearchGate. [Link]

  • Gas-phase hydrogenation of 4- tert-butylphenol over Pt/SiO 2 - ResearchGate. [Link]

  • CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google P
  • 4‑tert‑butylcyclohexyl Acetate | Aroma Chemicals Supplier. [Link]

  • 4-tert-Butylcyclohexyl acetate, cis- Properties - EPA. [Link]

  • woody acetate - Fragrance University. [Link]

  • trans-4-t-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. [Link]

  • PTBCHA - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter. [Link]

  • Vertenex® (CAS N° 32210-23-4) - ScenTree. [Link]

  • 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem. [Link]

  • trans-woody acetate, 1900-69-2 - The Good Scents Company. [Link]

  • 2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem. [Link]

  • 4-tert-Butylcyclohexyl acetate - the NIST WebBook. [Link]

  • Process for preparing 4-tert.-butylcyclohexanol - European Patent Office - EP 0755910 A2 - Googleapis.com. [Link]

  • US3880925A - Separation and purification of cis and trans isomers - Google P
  • CN1188098A - Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate - Google P
  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF - ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Applications of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-tert-Butylcyclohexyl acetate is a synthetic aroma chemical that has carved a significant niche in the fragrance and flavor industries.[1] Valued for its versatile and pleasant scent profile, this colorless liquid is a key ingredient in a vast array of consumer and industrial products.[1][2] Its unique molecular structure, which includes a bulky tert-butyl group on a cyclohexane ring, gives rise to distinct cis and trans isomers, each contributing a unique olfactory character.[3][4] This guide provides a comprehensive technical overview of 4-tert-butylcyclohexyl acetate, delving into its chemical properties, synthesis, the critical role of its isomers, and its diverse applications, with a focus on providing actionable insights for researchers and product development professionals.

Chemical and Physical Properties

4-tert-Butylcyclohexyl acetate, with the chemical formula C₁₂H₂₂O₂, is a stable, flammable liquid incompatible with strong oxidizing agents.[3][4] It is also known by trade names such as Lorysia® and Vertenex®.[4] A thorough understanding of its physicochemical properties is essential for its effective application in various formulations.

PropertyValueSource
Molecular Weight 198.30 g/mol [5]
Boiling Point 228-230 °C @ 25 mm Hg[3][4]
Density 0.934 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.452[3][4]
Flash Point > 100°C[6]
Solubility Insoluble in water (<0.0396g/l)[4][7]
log Pow 4.8 at 25 °C[7]
Appearance Colorless to pale yellow liquid[8]

The Critical Role of Isomerism: Cis vs. Trans

The orientation of the acetate group relative to the tert-butyl group on the cyclohexane ring results in two stereoisomers: cis-4-tert-butylcyclohexyl acetate and trans-4-tert-butylcyclohexyl acetate. The ratio of these isomers in a mixture is a critical determinant of the final scent profile.[3][4]

  • trans-Isomer: Possesses a rich, woody odor.[3][4]

  • cis-Isomer: Exhibits a more intense and floral aroma.[3][4]

Commercial grades of 4-tert-butylcyclohexyl acetate are typically sold as mixtures of these isomers, and the composition can be accurately determined using gas chromatography.[3][4] The cis-isomer is often considered to have more favorable aromatic characteristics.[8]

G Isomeric Forms of 4-tert-Butylcyclohexyl Acetate cluster_trans trans-4-tert-butylcyclohexyl acetate (Woody) cluster_cis cis-4-tert-butylcyclohexyl acetate (Floral) trans_ring C C C C C C trans_tBu C(CH3)3 trans_ring->trans_tBu trans_OAc OAc trans_ring->trans_OAc cis_ring C C C C C C cis_tBu C(CH3)3 cis_ring->cis_tBu cis_OAc OAc cis_ring->cis_OAc G cluster_synthesis Synthesis Workflow Start 4-tert-butylphenol Hydrogenation Hydrogenation (Rhodium Catalyst, Acid) Start->Hydrogenation Intermediate 4-tert-butylcyclohexanol (High cis-isomer content) Hydrogenation->Intermediate Acetylation Acetylation (Acetic Anhydride) Intermediate->Acetylation Purification Washing & Distillation Acetylation->Purification End 4-tert-butylcyclohexyl acetate Purification->End

Caption: Synthesis workflow for 4-tert-butylcyclohexyl acetate.

Applications in the Fragrance and Flavor Industries

The primary application of 4-tert-butylcyclohexyl acetate is as a fragrance ingredient due to its pleasant, long-lasting, and versatile aroma. [1][8]It is a staple in the perfumer's palette, used as a blender and modifier in a wide variety of fragrance compositions. [6][9]

Fine Fragrances and Perfumery

In fine fragrances, 4-tert-butylcyclohexyl acetate serves as a foundational base note, providing support to more volatile top and middle notes. [10]Its excellent substantivity allows it to cling to skin and fabrics, ensuring a long-lasting scent experience. [10]It is particularly valued for its ability to impart a clean, modern musk character, offering an ethical and sustainable alternative to traditional animal-derived musks. [10]

Personal Care and Cosmetics

The pleasant woody and floral notes of 4-tert-butylcyclohexyl acetate make it a popular choice for scenting a wide range of personal care and cosmetic products, including:

  • Soaps and Shampoos: It provides a lasting fragrance that enhances the user's cleansing experience. [8][11]* Creams and Lotions: Its incorporation adds a sensory dimension to skincare routines. [8][11]* Deodorants: Its stability and pleasant scent help to mask unpleasant odors. [8]

Household and Industrial Products

Beyond personal care, 4-tert-butylcyclohexyl acetate is extensively used in household and industrial applications to impart a fresh and clean scent:

  • Detergents and Fabric Softeners: It provides a long-lasting woody fragrance to laundry. [8]* Air Fresheners and Room Sprays: Its distinctive woody scent helps to create a pleasant indoor environment. [8]* Cleaning Products: It is used to mask the chemical odors of cleaning agents and leave behind a pleasant aroma. [8]

Flavoring Agent

While its primary use is in fragrances, 4-tert-butylcyclohexyl acetate also finds application as a flavoring agent in the food and beverage industry. [1]It can impart a mild, sweet, and refreshing note to products such as beverages, confectionery, and baked goods. [12]

Safety and Toxicology

4-tert-Butylcyclohexyl acetate has undergone toxicological and dermatological analysis and is considered safe for use as a fragrance ingredient at current declared levels. [3][13]Key safety findings include:

  • Genotoxicity: It is not expected to be genotoxic. [13]* Skin Sensitization: It does not pose a safety concern for skin sensitization under current use levels. [13]* Photoirritation and Photoallergenicity: It is not considered to be photoirritating or photoallergenic. [13]* Respiratory Toxicity: The exposure to 4-tert-butylcyclohexyl acetate is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. [13]* Environmental Fate: It is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). [13]

Conclusion

4-tert-Butylcyclohexyl acetate is a versatile and indispensable aroma chemical with a broad spectrum of applications, primarily in the fragrance industry. Its value lies in its pleasant and enduring scent profile, which can be tailored by controlling the ratio of its cis and trans isomers. A thorough understanding of its synthesis, properties, and the nuances of its isomeric forms allows for its strategic use in creating sophisticated and appealing fragrances for a wide range of consumer and industrial products. As the demand for clean, long-lasting, and ethically sourced fragrance ingredients continues to grow, 4-tert-butylcyclohexyl acetate is poised to remain a key component in the perfumer's toolkit.

References
  • 4-tert-butylcyclohexyl Acetate | Aroma Chemicals Supplier. (n.d.). Universal Aroma Chemicals. Retrieved February 10, 2026, from [Link]

  • 4-Tert-Butylcyclohexyl Acetate manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved February 10, 2026, from [Link]

  • Process for the preparation of 4-tert.-butylcyclohexyl acetate. (n.d.). Google Patents.
  • RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. (2025, June 27). Food and Chemical Toxicology. Retrieved February 10, 2026, from [Link]

  • The Allure of Woody Notes: Exploring 4-tert-Butylcyclohexyl Acetate in Modern Fragrances. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 10, 2026, from [Link]

  • PTBCHA, cis 4-tert-butylcyclohexyl acetate. (n.d.). eternis.com. Retrieved February 10, 2026, from [Link]

  • The Sweet, Woody Notes of 4-tert-Butylcyclohexyl Acetate in Your Favorite Products. (n.d.). LinkedIn. Retrieved February 10, 2026, from [Link]

  • Chemical Properties of 4-tert-Butylcyclohexyl acetate (CAS 104-05-2). (n.d.). Cheméo. Retrieved February 10, 2026, from [Link]

  • 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • 4-TERT-BUTYLCYCLOHEXYL ACETATE – Ingredient. (n.d.). COSMILE Europe. Retrieved February 10, 2026, from [Link]

  • Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate. (n.d.). Google Patents.
  • PTBCHA Super, 4-tert-butylcyclohexyl acetate. (n.d.). eternis.com. Retrieved February 10, 2026, from [Link]

  • What is 4-tert-BUTYLCYCLOHEXYL ACETATE. (n.d.). EWG Skin Deep®. Retrieved February 10, 2026, from [Link]

  • 4-tert-Butylcyclohexyl acetate. (2025, May 20). HBNO Bulk. Retrieved February 10, 2026, from [Link]

  • Fragrance material review on 4-tert-butylcyclohexyl acetate. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]

  • woody acetate. (n.d.). Fragrance University. Retrieved February 10, 2026, from [Link]

  • 4-tert-BUTYLCYCLOHEXYL ACETATE | Substance. (n.d.). EWG. Retrieved February 10, 2026, from [Link]

  • Process for preparing 4-tert.-butylcyclohexanol. (n.d.). European Patent Office. Retrieved February 10, 2026, from [Link]

  • 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4). (n.d.). Scent.vn. Retrieved February 10, 2026, from [Link]

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Unveiling the Toxicological Profile of 4-tert-butylcyclohexyl Acetate: A Technical Guide for Scientists and Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Fragrance Ingredient Under the Microscope

4-tert-butylcyclohexyl acetate, a synthetic fragrance ingredient valued for its woody and floral scent, is a common component in a wide array of consumer products, from perfumes and soaps to detergents and cosmetics.[1] This technical guide provides a comprehensive overview of the toxicological profile of 4-tert-butylcyclohexyl acetate, offering crucial insights for researchers, scientists, and professionals in drug development and product safety assessment. This document delves into the chemical properties, manufacturing processes, and extensive toxicological data, presenting a holistic view of its safety profile.

This guide will explore the knowns and unknowns, providing a detailed analysis of the available scientific literature. While a significant body of research exists, critical data gaps, particularly concerning its metabolic fate, will be highlighted to guide future research endeavors.

Chemical Identity and Physicochemical Properties

4-tert-butylcyclohexyl acetate is a member of the carboxylic ester family.[2] It exists as a mixture of cis and trans isomers, with the cis-isomer possessing a more intense floral scent and the trans-isomer a richer, woody aroma.[3] The ratio of these isomers can vary in commercial products, which has minimal impact on the substance's physical constants.[3]

PropertyValueSource
Chemical Name 4-tert-butylcyclohexyl acetate[2]
CAS Number 32210-23-4[2]
Molecular Formula C₁₂H₂₂O₂[4]
Molecular Weight 198.30 g/mol [4]
Appearance Colorless liquid[4]
Boiling Point 228-230 °C at 25 mmHg[3]
Density 0.934 g/mL at 25 °C[3]
Vapor Pressure 7.9 Pa at 25°C[3]
Solubility Data not readily available

Manufacturing Process and Industrial Applications

The synthesis of 4-tert-butylcyclohexyl acetate typically involves a two-step process. The first step is the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol.[3] The choice of catalyst influences the resulting isomer ratio; a Raney nickel catalyst yields a higher percentage of the trans-isomer, while a rhodium-carbon catalyst favors the formation of the cis-isomer.[3] The second step is the acetylation of the 4-tert-butylcyclohexanol intermediate.[3]

The primary application of 4-tert-butylcyclohexyl acetate is as a fragrance ingredient in a vast range of consumer goods, including:

  • Perfumes and Colognes

  • Soaps and Body Washes

  • Shampoos and Conditioners

  • Detergents and Fabric Softeners

  • Air Fresheners

  • Cosmetics and Personal Care Products[1]

Toxicological Assessment: A Detailed Examination

The safety of 4-tert-butylcyclohexyl acetate has been evaluated by the Research Institute for Fragrance Materials (RIFM), which concluded that it is safe for its intended use in fragrance products under current concentration levels. The following sections detail the available toxicological data.

Metabolism and Toxicokinetics: A Critical Data Gap

A significant gap in the toxicological profile of 4-tert-butylcyclohexyl acetate is the lack of publicly available data on its metabolism and toxicokinetics. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) in biological systems are not readily found in the scientific literature. It is hypothesized that, as an ester, 4-tert-butylcyclohexyl acetate is likely to be hydrolyzed in the body to 4-tert-butylcyclohexanol and acetic acid. However, without experimental data, this remains a supposition. Understanding the metabolic fate of this compound is crucial for a complete risk assessment.

Acute Toxicity

4-tert-butylcyclohexyl acetate exhibits a low order of acute toxicity based on animal studies.

RouteSpeciesValueClassificationSource
OralRatLD50: 3550 mg/kgMinimally toxic[5][6]
DermalRabbitLD50: >4680 mg/kgNot classified[1]
Inhalation-Data not available-

These values indicate that a large single dose would be required to cause acute toxic effects.

Skin Irritation and Sensitization

4-tert-butylcyclohexyl acetate is classified as a skin irritant.[5][6]

The potential for 4-tert-butylcyclohexyl acetate to cause skin sensitization (allergic contact dermatitis) has been a focus of evaluation. The substance is classified as a skin sensitizer.[7] While the Research Institute for Fragrance Materials (RIFM) has concluded there are no safety concerns for skin sensitization under the current declared levels of use, some evidence suggests a potential for dermal sensitization in humans.[8]

  • Experimental Design for Sensitization Studies: The potential for a substance to cause skin sensitization is often evaluated using methods like the local lymph node assay (LLNA) in animals and the human repeated insult patch test (HRIPT). The HRIPT involves repeated application of the substance to the skin of human volunteers under controlled conditions to assess the induction of allergic contact dermatitis.[9][10][11]

G

Figure 1: Simplified pathway of allergic contact dermatitis induction.
Genotoxicity and Carcinogenicity

There is a lack of long-term carcinogenicity studies for 4-tert-butylcyclohexyl acetate in the publicly available literature.

Reproductive and Developmental Toxicity

The RIFM expert panel has concluded that there are no safety concerns for reproductive toxicity at the current levels of use.[2]

A developmental toxicity study in Sprague-Dawley rats evaluated the effects of oral administration of 4-tert-butylcyclohexyl acetate during gestation.

  • Maternal Toxicity: At doses of 160 and 640 mg/kg/day, increased salivation was observed. The highest dose of 640 mg/kg/day was associated with more severe maternal toxicity, including reduced body weight gain and mortality.

  • Developmental Toxicity: Reduced fetal body weights and transient delays in fetal development were observed at the maternally toxic dose of 640 mg/kg/day.

  • No-Observed-Adverse-Effect Level (NOAEL): The maternal and developmental NOAEL was determined to be 160 mg/kg/day.

Based on this study, 4-tert-butylcyclohexyl acetate is not considered a developmental toxicant in rats at doses that are not maternally toxic.

G

Figure 2: Key stages of the developmental toxicity study.
Respiratory Toxicity

Environmental Fate and Ecotoxicity

4-tert-butylcyclohexyl acetate is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[2] Studies on its biodegradability indicate that it is not readily biodegradable, with a 54% degradation after 28 days in a manometric respirometry test (OECD 301F).[2] It is classified as toxic to aquatic life with long-lasting effects.[7]

EndpointSpeciesValueSource
Acute Fish Toxicity Cyprinus carpio (Carp)LC50 (96h): 8.6 mg/L[3]
Acute Daphnia Toxicity Daphnia magnaEC50 (48h): 5.3 mg/L[3]
Algae Toxicity Desmodesmus subspicatusEC50 (72h): 22 mg/L[3]

Regulatory Status and Exposure Limits

There are no specific occupational exposure limits (OELs) established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH) for 4-tert-butylcyclohexyl acetate. In the European Union, it is regulated under the Cosmetics Regulation (EC) No 1223/2009.

Conclusion and Future Directions

4-tert-butylcyclohexyl acetate possesses a generally low order of systemic toxicity. The primary toxicological concerns are skin irritation and sensitization. While the available data from the Research Institute for Fragrance Materials and other sources provide a solid foundation for its safety assessment in consumer products, a significant data gap exists concerning its metabolism and toxicokinetics.

Future research should prioritize in vivo and in vitro studies to elucidate the ADME properties of 4-tert-butylcyclohexyl acetate. This information would provide a more complete understanding of its biological fate and potential for systemic effects, further strengthening the scientific basis for its continued safe use in a wide range of consumer applications. Additionally, long-term inhalation and carcinogenicity studies would provide a more comprehensive toxicological profile.

References

  • Eternis Fine Chemicals Ltd. (2015, May 19). SAFETY DATA SHEET: 4-tert-butylcyclohexyl acetate. Retrieved from [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Wright, Z. M. (2020). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 143, 111553.
  • Bhatia, S. P., Letizia, C. S., & Api, A. M. (2008). Fragrance material review on 4-tert-butylcyclohexyl acetate. Food and Chemical Toxicology, 46(11 Suppl), S74-S78.
  • (This reference is not cited in the text)
  • (This reference is not cited in the text)
  • (This reference is not cited in the text)
  • PubChem. 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • Politano, V. T., McGinty, D., Lewis, E. M., Hoberman, A. M., Diener, R. M., & Api, A. M. (2012). Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats. International journal of toxicology, 31(5), 477–482.
  • ResearchGate. Evaluation of the Developmental Toxicity of 4-Tert-Butylcyclohexyl Acetate in Sprague-Dawley Rats. Retrieved from [Link]

  • (This reference is not cited in the text)
  • (This reference is not cited in the text)
  • (This reference is not cited in the text)
  • Api, A. M., Basketter, D. A., Cadby, P. A., Lalko, J. F., & Safford, R. J. (2008). The human repeated insult patch test in the 21st century: a commentary.
  • Cosmetic Ingredient Review. (2023, September 12). Skin Sensitization Risk Assessment and Confidence in New Approach Methodologies. Retrieved from [Link]

  • ALS Global. (2024, October 22). HRIPT Study: Ensuring Safety in Cosmetic Products. Retrieved from [Link]

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Chemo-Sensory Architecture: The Evolution and Synthesis of Synthetic Woody Odorants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Extraction to Architecture

The history of woody fragrances is a timeline of diminishing natural resources driving chemical innovation. Historically, the woody olfactory family relied on the extraction of Santalum album (Sandalwood), Aquilaria (Agarwood), and Salvia sclarea (Clary Sage). However, the depletion of natural stocks and the need for higher substantivity (tenacity) necessitated the transition to synthetic analogs.

This guide details the discovery and synthesis of the three dominant classes of synthetic woody odorants:

  • The Campholenic Aldehyde Derivatives (Sandalwood analogs, e.g., Javanol).[1][2]

  • The Amber-Woody Complex (Ambroxide and its precursors).

  • The Ionone-Woody Axis (Iso E Super and Georgywood).

Mechanistic Basis: The "Sandalophore" Model

To design potent woody odorants, one must understand the biological target. Unlike the lock-and-key model of enzymes, olfactory receptors (ORs) often rely on a "loose-fit" hydrophobic interaction.

Receptor Interaction (hOR1G1)

Research identifies hOR1G1 as a primary receptor for


-santalol and its synthetic mimics. The binding affinity is governed by the "Sandalophore" pharmacophore model, which dictates:
  • Bulky Hydrophobic Moiety: Usually a bicyclic system (e.g., bicyclo[2.2.1]heptane or bicyclo[3.1.0]hexane).

  • Spacer: A rigid alkyl or alkenyl chain.

  • Polar Headgroup: An alcohol group (-OH), essential for hydrogen bonding with receptor residues (likely Tyr260 or similar polar residues in the transmembrane helices).

The distance between the bulky lipophilic center and the hydroxyl group is critical (approx. 4–5 Å).

OlfactoryMechanism Ligand Ligand (e.g., Javanol) Receptor GPCR (hOR1G1) Transmembrane Domain Ligand->Receptor Hydrophobic Interaction + H-Bonding GProtein G_olf Protein Activation Receptor->GProtein Conformational Change AC3 Adenylyl Cyclase III GProtein->AC3 Activation cAMP cAMP Increase AC3->cAMP Catalysis Channel CNG Channel (Ca2+ Influx) cAMP->Channel Gating Signal Depolarization & Signal to Glomeruli Channel->Signal Ion Flux

Figure 1: Signal transduction pathway for woody odorants acting on G-Protein Coupled Receptors.

Module 1: The Sandalwood Revolution (Campholenic Derivatives)

The most chemically sophisticated class of woody synthetics stems from


-Campholenic Aldehyde . This intermediate is accessible via the rearrangement of 

-Pinene epoxide, linking the abundant turpentine industry to high-value perfumery.
Case Study: Javanol (Givaudan)

Discovered by Bajgrowicz and Fráter (1996), Javanol represents the pinnacle of this class. It possesses a threshold hundreds of times lower than natural santalol.[3]

Chemical Logic: Javanol replaces the flexible alkene side chains of earlier molecules (like Sandalore) with cyclopropane rings .

  • Effect: The cyclopropanes introduce rigidity, locking the molecule into a bioactive conformation that fits the hOR1G1 receptor more effectively than the natural substrate.

Synthesis Protocol: The Double Cyclopropanation

The synthesis is an elegant application of the Simmons-Smith reaction.

  • Rearrangement:

    
    -Pinene oxide 
    
    
    
    
    
    -Campholenic aldehyde.
  • Aldol Condensation: Reaction with 2-butanone (MEK)

    
    
    
    
    
    -unsaturated ketone.
  • Reduction: 1,2-reduction to the allylic alcohol.

  • Double Cyclopropanation: The critical step where both the ring double bond and the chain double bond are converted to cyclopropanes.

JavanolSynthesis Pinene alpha-Pinene (Starting Material) Epoxide alpha-Pinene Oxide Pinene->Epoxide Epoxidation Campholenic alpha-Campholenic Aldehyde Epoxide->Campholenic Lewis Acid (ZnBr2) Rearrangement Aldol Intermediate Enone (via Aldol w/ MEK) Campholenic->Aldol Aldol Condensation (2-Butanone) Alcohol Allylic Alcohol (Precursor) Aldol->Alcohol Reduction (NaBH4) Javanol JAVANOL (Double Cyclopropane) Alcohol->Javanol Simmons-Smith (Zn/Cu, CH2I2) Double Cyclopropanation

Figure 2: Synthetic pathway from alpha-Pinene to Javanol via double cyclopropanation.[4][5][6]

Module 2: The Ionone-Woody Axis (Iso E Super)

Iso E Super (IFF) is arguably the most successful synthetic fragrance molecule in history. It provides a "velvety" woody-amber effect.

The Isomer Dilemma

Commercially, Iso E Super is a mixture of isomers.

  • Isomer B: The major constituent (approx. 60%), but has a high odor threshold (weak).

  • Isomer G (Arborone/Iso Gamma Super): Present at only ~5%, but possesses an odor threshold 100,000x lower than Isomer B. It carries the heavy lifting of the olfactory profile.

Synthesis: Diels-Alder Chemistry

The synthesis relies on the Diels-Alder reaction, a powerful tool for creating six-membered rings.[7]

  • Dienophile: 3-methyl-3-penten-2-one (derived from acetaldehyde + MEK).

  • Diene: Myrcene.

  • Cyclization: The resulting adduct is cyclized using an acid catalyst (e.g., Phosphoric acid).

Module 3: The Amber-Woody Axis (Ambroxide)

Ambroxide ((-)-Ambrox) is the anchor of the "Amber" family, originally derived from Ambergris (whale excretion).

Semi-Synthesis from Sclareol

Modern production utilizes Sclareol , a diterpene extracted from Clary Sage (Salvia sclarea).

Protocol Overview:

  • Oxidative Degradation: Sclareol is treated with oxidants (e.g., Chromic acid historically, now O3 or H2O2) to cleave the side chain, yielding Sclareolide .

  • Reduction: Sclareolide (a lactone) is reduced to the diol Ambradiol .

  • Cyclization: Acid-catalyzed dehydration closes the furan ring to form Ambroxide.

Experimental Protocol: Synthesis of a Sandalwood Analog

Note: This generic protocol describes the synthesis of a campholenic aldehyde derivative (Sandalore-type), illustrating the core aldol-reduction workflow.

Materials
  • 
    -Campholenic aldehyde (ACA)
    
  • 2-Butanone (MEK)

  • Sodium Hydroxide (aq)

  • Sodium Borohydride (NaBH4)

  • Methanol

  • Toluene (for extraction)

Procedure

Step 1: Aldol Condensation [8]

  • Charge a reactor with 2-Butanone (excess, 3 eq) and NaOH (catalytic amount). Heat to 50°C.

  • Add

    
    -Campholenic aldehyde  dropwise over 2 hours. The excess ketone minimizes self-condensation of the aldehyde.
    
  • Monitor via GC-MS for the disappearance of ACA.

  • Neutralize with dilute HCl, separate phases, and distill the excess MEK.

  • Result: 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-one.

Step 2: Selective Reduction

  • Dissolve the ketone from Step 1 in Methanol at 0°C.

  • Add NaBH4 (0.3 eq) in small portions. Rationale: NaBH4 reduces the ketone to an alcohol but leaves the alkene double bonds intact at low temperatures.

  • Stir for 1 hour. Quench with water.

  • Extract with Toluene, wash with brine, and dry over MgSO4.

  • Purification: Fractional distillation under high vacuum (<1 mbar).

Step 3: Validation

  • NMR: Verify the presence of the hydroxyl proton and the retention of the cyclopentene double bond.

  • Olfactory Check: The product should exhibit a creamy, woody sandalwood profile.[9]

Comparative Data Summary

The following table contrasts the key synthetic woody molecules against the natural benchmark.

MoleculeTypePrecursorOdor Threshold (ng/L air)Tenacity (Blotter)
(-)-

-Santalol
NaturalSantalum album~4.0~400 hours
Sandalore SyntheticCampholenic Ald.~110.0~200 hours
Polysantol SyntheticCampholenic Ald.~1.5~400 hours
Javanol SyntheticCampholenic Ald.0.02 >400 hours
Iso E Super SyntheticMyrcene~500 (Isomer B)~170 hours
Iso Gamma SyntheticMyrcene0.005 >300 hours

Note: The ultra-low threshold of Javanol and Iso Gamma highlights the efficiency of rigid, receptor-optimized structures.

References

  • Bajgrowicz, J. A., & Fráter, G. (2000). Allocampholenic derivatives and their use as odorants. US Patent 5,707,961. Link

  • Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000). Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 39(17), 2980-3010. Link

  • Ohloff, G., Pickenhagen, W., & Kraft, P. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH. Link

  • Givaudan. (2024). Javanol Technical Data Sheet. Link

  • Chapuis, C. (2011). The Chemistry of Scent and Fragrance. In: Helvetica Chimica Acta, Special Issue on Fragrance Chemistry. Link

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Methodological & Application

Application Notes & Protocols: Synthesis of 4-tert-Butylcyclohexyl Acetate via Acid-Catalyzed Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-tert-butylcyclohexyl acetate through the acetylation of 4-tert-butylcyclohexanol using acetic anhydride. This esterification reaction is a cornerstone of organic synthesis, notable for its application in the fragrance industry, where the cis and trans isomers of the product possess distinct and desirable aromatic profiles.[1][2] We will delve into the underlying acid-catalyzed mechanism, provide a detailed, field-tested experimental protocol, and outline methods for purification and characterization. The causality behind experimental choices, safety considerations, and expected outcomes are explained to ensure researchers can replicate and adapt this procedure with confidence and scientific rigor.

Scientific Principles and Mechanism

The conversion of an alcohol to an ester using an acid anhydride is a classic example of nucleophilic acyl substitution. While the reaction can proceed without a catalyst, the rate is often impractically slow.[3] The introduction of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), significantly accelerates the reaction by enhancing the electrophilicity of the anhydride.

2.1 The Role of the Acid Catalyst

The reaction is initiated by the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst.[4][5] This protonation makes the associated carbonyl carbon a much more potent electrophile, readily susceptible to nucleophilic attack by the hydroxyl group of 4-tert-butylcyclohexanol. This activation is a critical step, as alcohols are generally weak nucleophiles.[5]

2.2 Reaction Mechanism Pathway

The acid-catalyzed acetylation follows a well-established multi-step pathway:

  • Protonation of Acetic Anhydride: A carbonyl oxygen on the acetic anhydride is protonated by sulfuric acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The hydroxyl oxygen of 4-tert-butylcyclohexanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other half of the original anhydride molecule.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a molecule of acetic acid (a stable leaving group) and yielding a protonated form of the final ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the hydrogensulfate ion (HSO₄⁻) or another base in the medium, to yield the final product, 4-tert-butylcyclohexyl acetate, and regenerate the acid catalyst.[4][6]

Acetylation_Mechanism reagents 4-tert-butylcyclohexanol + Acetic Anhydride + H₂SO₄ (catalyst) step1 Step 1: Protonation of Acetic Anhydride reagents->step1 activated Activated Electrophile (Protonated Anhydride) step1->activated step2 Step 2: Nucleophilic Attack by Alcohol activated->step2 tetrahedral Tetrahedral Intermediate step2->tetrahedral step3 Step 3 & 4: Proton Transfer & Leaving Group Elimination tetrahedral->step3 protonated_ester Protonated Ester + Acetic Acid step3->protonated_ester step5 Step 5: Deprotonation (Catalyst Regeneration) protonated_ester->step5 product 4-tert-butylcyclohexyl acetate (Final Product) step5->product

Caption: Acid-catalyzed mechanism for the acetylation of an alcohol.

2.3 Stereochemical Considerations

4-tert-butylcyclohexanol exists as cis and trans diastereomers. The large tert-butyl group acts as a conformational lock, preferentially occupying the equatorial position to minimize steric strain.

  • In trans-4-tert-butylcyclohexanol , the hydroxyl group is also in an equatorial position.

  • In cis-4-tert-butylcyclohexanol , the hydroxyl group is forced into an axial position.

The equatorial hydroxyl group in the trans isomer is less sterically hindered and therefore generally more reactive towards acetylation than the axial hydroxyl group of the cis isomer.[7] This difference in reactivity can influence the final isomer ratio of the product if starting with a mixture.

Experimental Protocol

This protocol details the synthesis of 4-tert-butylcyclohexyl acetate on a laboratory scale.

3.1 Materials and Reagents

ReagentCAS No.FormulaMW ( g/mol )Properties
4-tert-Butylcyclohexanol98-52-2C₁₀H₂₀O156.27White solid, mixture of isomers.[8]
Acetic Anhydride108-24-7C₄H₆O₃102.09Colorless liquid, corrosive, lachrymator.[9]
Sulfuric Acid (conc.)7664-93-9H₂SO₄98.08Colorless liquid, highly corrosive.
Diethyl Ether60-29-7C₄H₁₀O74.12Volatile, flammable liquid.
Sodium Bicarbonate (5% aq.)144-55-8NaHCO₃84.01Used for neutralization.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.

3.2 Safety and Handling

  • Acetic Anhydride: Highly corrosive, a lachrymator, and reacts violently with water.[9] It causes severe skin burns and eye damage and can be harmful if swallowed or inhaled.[10] Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Handle with extreme care, using appropriate PPE.

  • General Precautions: The reaction can be exothermic. Perform the addition of reagents slowly and with cooling if necessary. Ensure the reaction setup is secure and well-ventilated.

3.3 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanol (7.8 g, 50 mmol).

  • Reagent Addition: In a chemical fume hood, add acetic anhydride (7.5 mL, 79.5 mmol, ~1.6 equivalents) to the flask.

  • Catalyst Addition: Carefully add 5-10 drops of concentrated sulfuric acid to the stirring mixture. Causality Note: The acid catalyst is essential to protonate the anhydride, thereby activating it for nucleophilic attack by the alcohol.

  • Reaction: Gently warm the mixture to approximately 50-60°C using a water bath and maintain this temperature with stirring for 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a separatory funnel containing 50 mL of cold water.

    • Add 30 mL of diethyl ether to the separatory funnel, stopper it, and shake gently, venting frequently to release any pressure. Causality Note: Diethyl ether serves as the extraction solvent to move the organic product from the aqueous phase.

    • Separate the layers and discard the lower aqueous layer.

  • Neutralization:

    • Wash the organic layer sequentially with two 30 mL portions of 5% aqueous sodium bicarbonate solution. Causality Note: This wash neutralizes the sulfuric acid catalyst and removes the excess acetic anhydride by converting it to sodium acetate, which is water-soluble. Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with one 30 mL portion of deionized water.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Decant or filter the dried solution to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude 4-tert-butylcyclohexyl acetate.

3.4 Purification

The boiling point of the starting material (4-tert-butylcyclohexanol) is very close to that of the product (4-tert-butylcyclohexyl acetate), making simple distillation challenging for complete separation.[11] For high purity, fractional distillation or column chromatography is recommended.

Workflow and Characterization

Experimental_Workflow start 1. Reagent Addition (Alcohol, Anhydride, Catalyst) react 2. Reaction (Heating & Stirring) start->react workup 3. Work-up (Quench, Extraction) react->workup neutralize 4. Neutralization (NaHCO₃ Wash) workup->neutralize dry 5. Drying & Solvent Removal neutralize->dry purify 6. Purification (Distillation/Chromatography) dry->purify analyze 7. Characterization (IR, NMR, GC) purify->analyze

Caption: General experimental workflow for synthesis and analysis.

4.1 Product Characterization

Confirmation of product formation is achieved through spectroscopic analysis.

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the broad O-H stretching band from the starting alcohol (typically around 3200-3600 cm⁻¹) and the appearance of a strong C=O stretching band for the ester carbonyl group (typically around 1735-1750 cm⁻¹). A C-O stretch for the ester will also appear around 1200-1250 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton on the carbon bearing the oxygen (-CH-O-) will shift significantly downfield from ~3.5-4.0 ppm in the alcohol to ~4.5-5.0 ppm in the ester. A new singlet corresponding to the acetyl methyl protons (CH₃-C=O) will appear around 2.0 ppm.

  • ¹³C NMR Spectroscopy: The formation of the ester is confirmed by the appearance of a new resonance for the carbonyl carbon around 170 ppm.

Expected Results

5.1 Reaction Parameters

Parameter4-tert-ButylcyclohexanolAcetic AnhydrideProduct (Theoretical)
Mass / Volume7.8 g7.5 mL (8.1 g)9.9 g
Moles0.050 mol0.0795 mol0.050 mol
Equivalents1.01.591.0
  • Rationale for Excess Acetic Anhydride: Using an excess of acetic anhydride helps to drive the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent (the alcohol).

5.2 Yield

Typical yields for this reaction range from 75-90%, depending on the efficiency of the work-up and purification steps. Incomplete reaction or loss of product during transfers and washes are the primary sources of yield reduction.

References

  • Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2391.
  • Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • PubChem. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Shirini, F., Zolfigol, M. A., & Mohammadi, K. (2003). Acetylation and Formylation of Alcohols in the Presence of Silica Sulfuric Acid.
  • Shirini, F., Zolfigol, M. A., & Mohammadi, K. (2003). Silica sulfuric acid as a mild and efficient reagent for the acetylation of alcohols in solution and under solvent free conditio. Synlett.
  • Chegg. (2020). Solved Need help with making a chemical equation using the. Retrieved from [Link]

  • Chegg. (2022). Solved 1. Cis/trans-4-tert-butylcyclohexanol reacts with. Retrieved from [Link]

  • Google Patents. (n.d.). CN1188098A - Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate.
  • Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]

  • YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-tert-Butylcyclohexyl acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing 4-tert.-butylcyclohexanol - EP 0755910 A2. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexanol. Retrieved from [Link]

  • YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • lookchem. (n.d.). Cas 105906-07-8,4-TERT-BUTYLCYCLOHEXYL ACETIC ACID. Retrieved from [Link]

  • YouTube. (2020). Acylation using an anhydride. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid and Efficient Method for Acetylation of Alcohols and Phenols with Acetic Anhydride Catalyzed by Silica Sulfate. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Which one of the following is the least effective method for the synthesis of the compound shown?. Retrieved from [Link]

  • ScienceDirect. (2025). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. Retrieved from [Link]

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Application Notes & Protocols: Stereoselective Catalytic Hydrogenation of 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomeric Cyclohexanols

The catalytic hydrogenation of substituted phenols into their corresponding cyclohexanol derivatives is a cornerstone reaction in synthetic organic chemistry, providing access to valuable intermediates for various industries. 4-tert-butylcyclohexanol, in particular, is a key precursor in the fragrance and flavor industry. It exists as two distinct diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol.[1][2] The stereochemical configuration of these isomers profoundly impacts their physical and olfactory properties, making the selective synthesis of a specific isomer a critical objective.

This guide provides a comprehensive overview of the principles and detailed protocols for the stereoselective hydrogenation of 4-tert-butylphenol. We will explore how the choice of catalyst and reaction conditions can be strategically manipulated to favor the formation of either the thermodynamically less stable cis-isomer or the more stable trans-isomer.[3][4]

Scientific Background: Mechanism and Stereocontrol

The hydrogenation of phenols over heterogeneous metal catalysts is a complex process involving the stepwise saturation of the aromatic ring.[5] The reaction is widely understood to proceed through a key intermediate, 4-tert-butylcyclohexanone.[6][7][8] The subsequent hydrogenation of this ketone intermediate is the stereodetermining step, governing the final cis:trans ratio of the 4-tert-butylcyclohexanol product.

The stereoselectivity of this reaction is not arbitrary; it is directed by several key factors:

  • Catalyst Choice: Group VIII metals are typically employed, with rhodium and palladium exhibiting distinct and often opposing stereoselectivities.[6][9]

    • Rhodium (Rh) Catalysts: Often favor the formation of the cis-isomer. This is particularly pronounced when acidic co-catalysts are used.[10][11]

    • Palladium (Pd) Catalysts: Tend to produce the thermodynamically more stable trans-isomer as the major product.[3][4]

  • Reaction Conditions: The solvent, temperature, hydrogen pressure, and presence of acidic or basic additives can influence the keto-enol equilibrium of the cyclohexanone intermediate and its adsorption orientation on the catalyst surface, thereby affecting the product distribution.[6][12] For instance, hydrogenation in acidic solutions often leads to the cis-alcohol, while basic conditions can favor the trans-isomer.[6]

Reaction Pathway Visualization

The following diagram illustrates the hydrogenation pathway from the starting material to the final isomeric products via the ketone intermediate.

G cluster_0 Reaction Pathway 4-tert-butylphenol 4-tert-butylphenol 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone 4-tert-butylphenol->4-tert-butylcyclohexanone + H2 - H2O cis-4-tert-butylcyclohexanol cis-4-tert-butylcyclohexanol 4-tert-butylcyclohexanone->cis-4-tert-butylcyclohexanol + H2 (e.g., Rh/C, Acid) trans-4-tert-butylcyclohexanol trans-4-tert-butylcyclohexanol 4-tert-butylcyclohexanone->trans-4-tert-butylcyclohexanol + H2 (e.g., Pd/C)

Caption: Reaction pathway for 4-tert-butylphenol hydrogenation.

Experimental Protocols

This section provides two distinct, detailed protocols for achieving high selectivity towards either the cis or trans isomer of 4-tert-butylcyclohexanol.

Protocol 1: cis-Selective Hydrogenation Using a Rhodium Catalyst

This protocol is designed to maximize the yield of cis-4-tert-butylcyclohexanol, leveraging the known selectivity of rhodium catalysts, particularly in the presence of an acidic additive.[10][11]

Materials and Reagents
  • 4-tert-butylphenol (99%)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Methanol (Anhydrous)

  • Hydrochloric Acid (HCl), 1M solution in diethyl ether

  • Hydrogen (H₂) gas, high purity (≥99.99%)

  • Nitrogen (N₂) gas, high purity

  • Celite™ or another filter aid

Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Glass liner for the autoclave.

  • Schlenk line or glovebox for inert atmosphere handling.

  • Buchner funnel and filtration flask.

  • Rotary evaporator.

Procedure
  • Reactor Preparation: Ensure the autoclave and its glass liner are clean and dry. Place a magnetic stir bar into the liner.

  • Charging the Reactor: Under a nitrogen atmosphere, add the following to the glass liner:

    • 4-tert-butylphenol (e.g., 5.0 g, 33.3 mmol)

    • 5% Rh/C catalyst (e.g., 250 mg, 5 wt% of substrate)

    • Anhydrous Methanol (50 mL)

  • Acid Addition: Add a small amount of the HCl solution (e.g., 0.1 mL).

    • Scientist's Note: The acid promotes the formation of the cis-isomer. The optimal amount may require fine-tuning based on the specific catalyst batch and desired selectivity.

  • Sealing and Purging: Securely seal the autoclave. Purge the system by pressurizing with N₂ (to ~5 bar) and venting three times, followed by three purges with H₂ gas.

  • Reaction Execution:

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 20 bar).[4]

    • Begin vigorous stirring.

    • Heat the reactor to the target temperature (e.g., 60 °C).

    • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess H₂ pressure.

    • Purge the reactor with N₂.

    • Open the reactor and dilute the reaction mixture with additional methanol.

    • Filter the mixture through a pad of Celite™ to remove the catalyst. Wash the filter cake with methanol.

    • Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude product.

  • Analysis:

    • Determine the conversion and cis:trans ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.[13]

    • NMR Analysis Note: In the ¹H NMR spectrum, the methine proton on the carbon bearing the hydroxyl group is diagnostic. This proton appears around 4.0 ppm for the cis-isomer and is shifted upfield to around 3.5 ppm for the trans-isomer.[13]

Protocol 2: trans-Selective Hydrogenation Using a Palladium Catalyst

This protocol aims to produce the thermodynamically favored trans-4-tert-butylcyclohexanol using a standard palladium on carbon catalyst.[3][4]

Materials and Reagents
  • 4-tert-butylphenol (99%)

  • 5% Palladium on Alumina (Pd/Al₂O₃) or 5% Palladium on Carbon (Pd/C)

  • Isopropanol or Ethanol

  • Hydrogen (H₂) gas, high purity (≥99.99%)

  • Nitrogen (N₂) gas, high purity

  • Celite™ or another filter aid

Equipment
  • Same as in Protocol 1.

Procedure
  • Reactor Preparation: Prepare the autoclave and liner as described in Protocol 1.

  • Charging the Reactor: Under a nitrogen atmosphere, add the following to the glass liner:

    • 4-tert-butylphenol (e.g., 5.0 g, 33.3 mmol)

    • 5% Pd/Al₂O₃ catalyst (e.g., 200 mg, 4 mol%).[4]

    • Isopropanol (50 mL).[4]

    • Scientist's Note: Palladium on alumina is often cited for high trans selectivity.[4] Isopropanol is an effective solvent for this transformation.

  • Sealing and Purging: Seal and purge the autoclave as described in Protocol 1.

  • Reaction Execution:

    • Pressurize the reactor with H₂ to a higher pressure (e.g., 50 bar).[4]

    • Begin vigorous stirring.

    • Heat the reactor to a higher temperature (e.g., 100 °C).

    • Maintain the reaction for 24-48 hours, monitoring the pressure.[4]

  • Work-up and Isolation: Follow the same work-up and isolation procedure as in Protocol 1.

  • Analysis: Analyze the final product for conversion and isomer ratio using GC or ¹H NMR spectroscopy as detailed previously.

Data Summary and Workflow

Comparative Data Table

The following table summarizes the expected outcomes from the protocols described above, based on literature findings.

ParameterProtocol 1: cis-SelectiveProtocol 2: trans-Selective
Catalyst 5% Rh/C5% Pd/Al₂O₃
Solvent MethanolIsopropanol
Additive HClNone
H₂ Pressure ~20 bar~50 bar
Temperature ~60 °C~100 °C
Expected Conversion >95%>95%
Major Product cis-4-tert-butylcyclohexanoltrans-4-tert-butylcyclohexanol
Expected cis:trans Ratio ≥ 90:10≤ 15:85
General Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Prepare Reactor B 2. Charge Reactants & Catalyst A->B C 3. Seal & Purge (N2 then H2) B->C D 4. Pressurize & Heat (Run Reaction) C->D E 5. Cool & Vent D->E F 6. Filter Catalyst E->F G 7. Remove Solvent (Rotovap) F->G H 8. Analyze Product (GC, NMR) G->H

Caption: General workflow for catalytic hydrogenation experiments.

Conclusion

The stereoselective hydrogenation of 4-tert-butylphenol is a highly controllable process. By judiciously selecting the catalyst and tuning reaction parameters, researchers can synthesize 4-tert-butylcyclohexanol with a high preference for either the cis or trans diastereomer. A rhodium-based system under acidic conditions is effective for producing the cis-isomer, while a palladium catalyst under more forcing conditions reliably yields the thermodynamically stable trans-isomer. The protocols and principles outlined in this guide provide a robust foundation for researchers and drug development professionals working with these important chemical transformations.

References

  • Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity. (n.d.). Vertex AI Search.
  • Gas-phase hydrogenation of 4- tert-butylphenol over Pt/SiO 2 - ResearchGate. (n.d.). ResearchGate.
  • Catalyst for Phenol Hydrogenation to Cyclohexanol. (n.d.).
  • Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol - Atlantis Press. (n.d.). Atlantis Press.
  • Control of stereoselectivity in 4-tert-butylphenol hydrogenation over a carbon-supported rhodium catalyst by carbon dioxide solvent - CSIR-NCL Library, Pune. (n.d.).
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. (n.d.). NIH.
  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - RSC Publishing. (n.d.). RSC Publishing.
  • Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids - RSC Publishing. (n.d.). RSC Publishing.
  • Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74 - RSC Publishing. (2021, October 5). RSC Publishing.
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives | ACS Catalysis. (2020, September 15). ACS Publications.
  • Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity - ACS Publications. (n.d.). ACS Publications.
  • Gas-phase hydrogenation/hydrogenolysis of phenol over supported nickel catalysts - OSTI. (2000, March 31). OSTI.GOV.
  • The reaction pathways of phenol hydrogenation. - ResearchGate. (n.d.). ResearchGate.
  • [FREE] The cis and trans isomers of 4-tert-butylcyclohexanol are ______. A. meso compounds B. - brainly.com. (2023, May 22). Brainly.com.
  • [FREE] Is cis 4-tert-butylcyclohexanol more polar than trans? I recently did a reduction reaction of - Brainly. (2016, July 12). Brainly.com.
  • DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents. (n.d.). Google Patents.
  • Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - LookChem. (n.d.). LookChem.
  • Draw the chair conformations of each stereoisomer of 4-tert-butylcyclohexanol. Label the... - Homework.Study.com. (n.d.). Homework.Study.com.
  • Catalytic Hydrogenation Reaction & Mechanism - Lesson - Study.com. (n.d.). Study.com.
  • Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol, | Chegg.com. (2021, March 8). Chegg.com.
  • OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE - CDN. (2012, May 6).

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Application Notes & Protocols: 4-tert-Butylcyclohexyl Acetate in Fine Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Faced Molecule in Modern Perfumery

4-tert-Butylcyclohexyl acetate (PTBCHA), commercially known by trade names such as Vertenex, Lorysia, or Oryclone, is a cornerstone synthetic aroma chemical in the modern perfumer's palette.[1][2][3] Its value lies not only in its excellent stability and substantivity but in the profound olfactory differences between its stereoisomers.[4][5] Understanding the distinct characteristics of the cis and trans isomers is fundamental to leveraging this molecule's full creative potential in fine fragrance. This guide provides an in-depth analysis of PTBCHA, complete with protocols for its evaluation, incorporation, and stability testing in hydroalcoholic solutions typical of fine fragrances.

The olfactory character of PTBCHA is entirely dependent on its isomeric composition. Commercial grades are typically mixtures, and the ratio of cis to trans isomers must be known for predictable and reproducible results.[4]

  • cis-Isomer: Possesses a powerful, diffusive, and floral-fruity character.[4][5] It is often described as having green, apple, and sometimes watery nuances. Its intensity makes it an effective booster for floral and fruity accords, even at low concentrations.

  • trans-Isomer: Presents a softer, rich, and distinctly woody-ambery profile.[4] It imparts elegance and warmth, serving as a foundational element in woody, chypre, and fougère structures.[6]

The reason for this stark olfactory difference lies in the molecule's three-dimensional shape and how each isomer interacts with olfactory receptors in the nasal epithelium. According to the shape theory of olfaction, the specific conformation of a molecule dictates its fit into a receptor, initiating a neural signal perceived as a particular scent.[7][8] The different spatial arrangements of the acetate and tert-butyl groups in the cis and trans forms result in their binding to different combinations of olfactory receptors, thus generating distinct scent perceptions.[9][10]

Isomer Selection & Olfactory Evaluation Protocol

The first step in utilizing PTBCHA is to understand the olfactory contribution of the specific isomeric mixture available. This protocol outlines the standardized procedure for sensory evaluation.

Objective: To characterize the olfactory profile and tenacity of a given sample of 4-tert-butylcyclohexyl acetate.

Materials:

  • 4-tert-Butylcyclohexyl Acetate (sample of known or unknown cis/trans ratio)

  • Perfumer's Alcohol (95% Ethanol, SDA 40-B or equivalent)

  • Standard Perfumer's Smelling Strips (Blotters)

  • Graduated Pipettes or Digital Scale (accurate to 0.001g)

  • Glass Beakers and Stirring Rods

  • Blotter Holder

Protocol Steps:
  • Preparation of 10% Dilution:

    • Weigh 1.0g of 4-tert-butylcyclohexyl acetate into a clean glass beaker.

    • Add 9.0g of perfumer's alcohol.

    • Stir gently until the solution is fully homogenized. This dilution reduces the initial intensity, allowing for a more nuanced evaluation and mimicking its state in a fragrance concentrate.

  • Initial Olfactory Assessment (Top Notes):

    • Dip a clean smelling strip approximately 1 cm into the 10% dilution.

    • Remove the strip and allow the alcohol to evaporate for 10-15 seconds.

    • Wave the strip gently about 5-10 cm from the nose and inhale. Do not inhale directly from the wet strip.

    • Record initial impressions. Note the intensity, dominant character (e.g., floral, woody, fruity), and any subtle nuances.

  • Dry-Down Evaluation (Heart and Base Notes):

    • Place the dipped blotter in a holder, ensuring it does not touch other surfaces.

    • Evaluate the scent from the blotter at regular intervals: T+15 min, T+1 hr, T+4 hrs, T+8 hrs, and T+24 hrs.

    • At each interval, record changes in the scent profile. Note which characteristics fade and which emerge or become more prominent. This assesses the molecule's evolution and substantivity. A typical tenacity on a blotter is around 8 hours.[11]

  • Data Interpretation:

    • A strong, sharp, fruity-floral initial impression suggests a high concentration of the cis-isomer.

    • A smoother, warmer, predominantly woody scent points to a higher concentration of the trans-isomer.

    • The longevity and character of the late dry-down (T+8 hrs) reveal the molecule's foundational contribution to a fragrance.

Isomer_Selection_Workflow start Define Fragrance Goal decision Primary Character? start->decision cis Select High Cis-Isomer (>80% cis) decision->cis Floral / Fruity Boost trans Select High Trans-Isomer (>80% trans) decision->trans Woody / Amber Warmth mixture Select Balanced Mixture (e.g., 40/60 cis/trans) decision->mixture Versatility / Complexity outcome_cis Outcome: Bright, Floral, Fruity Lift cis->outcome_cis outcome_trans Outcome: Warm, Woody, Amber Foundation trans->outcome_trans outcome_mixture Outcome: Complex character with both floral lift and woody depth mixture->outcome_mixture

Application in Fine Fragrance Accords & Dosage

PTBCHA is a versatile blender and modifier.[1][12] Its true artistry is revealed in how it complements and enhances other materials. Its stability makes it suitable for a wide range of products, including colognes, soaps, and lotions.[2]

Fragrance AccordTypical Role of PTBCHAIsomer PreferenceRecommended Dosage (% of Concentrate)
White Floral (Jasmine, Tuberose) Adds a creamy, slightly woody background that enhances richness and prevents indolic notes from becoming overpowering.High Trans2 - 8%
Green Floral (Muguet, Hyacinth) The cis-isomer provides a crisp, watery lift that complements the green notes and boosts diffusion from the top.High Cis1 - 5%
Modern Woody-Amber Acts as a clean, warm, and substantive woody foundation that blends seamlessly with materials like Iso E Super, Cedarwood, and Ambroxan.High Trans5 - 20%
Fruity (Apple, Pear) A touch of the cis-isomer can provide a realistic, juicy crispness and extend the fleeting fruity top notes into the heart.High Cis0.5 - 3%
Classic Fougère The trans-isomer can modernize the accord, adding a clean, woody warmth that complements the traditional lavender, oakmoss, and coumarin structure.High Trans3 - 10%

Note: Dosage levels are illustrative. According to the Research Institute for Fragrance Materials (RIFM), the 95th percentile concentration of 4-tert-butylcyclohexyl acetate in fine fragrance is 1.09%.[13] All formulations must comply with the latest International Fragrance Association (IFRA) standards.

Formulation & Maturation Protocol

This protocol provides a step-by-step methodology for creating a simple woody-floral fragrance concentrate and finishing it as an Eau de Toilette (EDT), demonstrating the incorporation and maturation of PTBCHA.

Objective: To create a stable, well-harmonized Eau de Toilette (15% concentrate) showcasing the blending properties of 4-tert-butylcyclohexyl acetate.

Materials:

  • Fragrance Concentrate Ingredients:

    • 4-tert-Butylcyclohexyl Acetate (High Trans-Isomer)

    • Iso E Super

    • Hedione (Methyl Dihydrojasmonate)

    • Bergamot Oil

    • Cedarwood Virginia Oil

    • Galaxolide (50% in IPM)

  • Final Product Base:

    • Perfumer's Alcohol (95% Ethanol)

    • Deionized Water

  • Equipment:

    • Digital Scale (0.001g precision)

    • Glass beakers, stirring rods

    • Amber glass bottles for storage

    • Filter paper (perfumery grade) and funnel

    • Final fragrance bottle with atomizer

Protocol Steps:
  • Phase 1: Compounding the Fragrance Concentrate

    • On the digital scale, tare a clean glass beaker.

    • Weigh each ingredient directly into the beaker in the following order, starting with the most viscous materials. This example creates a 10g concentrate batch.

      • Galaxolide (50%): 2.0g (20%)

      • Iso E Super: 3.0g (30%)

      • 4-tert-Butylcyclohexyl Acetate: 1.5g (15%)

      • Cedarwood Virginia: 1.0g (10%)

      • Hedione: 1.5g (15%)

      • Bergamot Oil: 1.0g (10%)

    • Gently stir the mixture until it is a single, clear solution.

    • Transfer the concentrate to a tightly sealed amber glass bottle.

  • Phase 2: Maturation of the Concentrate

    • Store the concentrate for a minimum of 48 hours to 1 week in a cool, dark place.[14]

    • Causality: This initial aging period, often called maturation, allows the individual aroma chemicals to "marry."[15] Chemical reactions, such as the formation of Schiff bases (between aldehydes and amines, though not present in this simple formula) and acetals, can occur, leading to a more harmonious and complex scent profile.[16][17] The overall aroma becomes more rounded and less like a collection of separate ingredients.[17]

  • Phase 3: Dilution and Maceration

    • Prepare the final fragrance base. For an Eau de Toilette at 15% concentration, the base will be 85% of the final volume.

    • To create 50g of EDT:

      • Weigh 7.5g of the matured concentrate (15%) into a larger beaker.

      • Add 40.0g of Perfumer's Alcohol (80%).

      • Add 2.5g of Deionized Water (5%).

    • Stir the final solution gently and transfer it to a larger, tightly sealed amber bottle.

    • Store the final solution for 2 to 6 weeks in a cool, dark place.[16] This is the maceration period.

    • Causality: Maceration is the critical aging of the final fragrance solution.[18][19] During this time, the alcohol acts as a solvent to fully extract and meld the volatile compounds, reducing any initial harshness from the ethanol and allowing the fragrance's true character to emerge.[17][19] This process significantly improves the scent's complexity, stability, and longevity.[16]

  • Phase 4: Chilling and Filtration

    • After maceration, place the fragrance solution in a freezer (-4°C to 0°C) for 12-24 hours.

    • Causality: Chilling causes waxes, terpenes, and other less soluble impurities (often from natural oils like Bergamot) to precipitate out of the hydroalcoholic solution.

    • Immediately after removing from the freezer, filter the cold solution through perfumery-grade filter paper into the final fragrance bottle. This ensures the final product is clear and free of sediment that could form later.

    • The fragrance is now ready for use.

Fragrance_Development_Process cluster_0 Phase 1: Compounding cluster_1 Phase 2: Maturation cluster_2 Phase 3: Maceration cluster_3 Phase 4: Finishing a1 Weigh Raw Materials (e.g., PTBCHA, Iso E Super) a2 Blend into Concentrate a1->a2 b1 Age Concentrate (1-7 Days) a2->b1 b2 Allow Molecules to 'Marry' b1->b2 c1 Dilute in Alcohol/Water b2->c1 c2 Age Final Solution (2-6 Weeks) c1->c2 d1 Chill Solution c2->d1 d2 Filter Precipitates d1->d2 d3 Bottle Final Fragrance d2->d3

Stability & Quality Control Protocol

Ensuring the fragrance remains stable over its shelf life is critical.[20][21] This protocol outlines an accelerated stability test to predict long-term performance.

Objective: To assess the olfactory and physical stability of the final fragrance formulation under accelerated aging conditions.

Materials:

  • Finished and filtered fragrance samples in clear glass bottles.

  • Control sample stored in a cool, dark place (e.g., refrigerator at 4°C).

  • Climate chamber or laboratory oven capable of maintaining 40°C.

  • UV light cabinet or access to a sunny windowsill.[20]

Protocol Steps:
  • Sample Preparation:

    • Prepare four identical samples of the finished fragrance.

    • Sample A (Control): Store at 4°C, protected from light.

    • Sample B (Elevated Temp): Store in an oven/chamber at 40°C.

    • Sample C (Light Exposure): Store in a UV cabinet or on a windowsill with direct sunlight exposure.

    • Sample D (Cycle): Alternate between 40°C (24h) and 4°C (24h) for three cycles to simulate temperature fluctuations.

  • Evaluation Schedule:

    • Evaluate all samples against the control (Sample A) at Week 1, Week 2, and Week 4. Accelerated testing at 40°C for one month can roughly simulate one year of shelf life under normal conditions.[20][22]

  • Evaluation Parameters:

    • Color & Clarity: Visually inspect for any changes in color (discoloration) or the formation of haze/sediment compared to the control.[20][21]

    • Olfactory Integrity: Dip smelling strips into each sample and the control. Compare the odor profile at the initial stage and after 1 hour of dry-down. Note any significant deviations, such as the loss of top notes, the emergence of off-odors, or a weakening of the overall scent.

    • Packaging Interaction: Check for any leakage, atomizer clogging, or changes to the bottle/cap integrity.

  • Acceptance Criteria:

    • Pass: No significant, perceivable changes in color, clarity, or odor profile compared to the control sample.

    • Fail: Any noticeable discoloration, precipitation, or significant deviation in scent that alters the intended character of the fragrance.

4-tert-Butylcyclohexyl acetate is known for its excellent stability in most cosmetic formulations, including alcoholic lotions, and is unlikely to be the primary cause of instability.[2][23] However, this testing is crucial to evaluate its interaction with other, more sensitive ingredients (like citrus oils) in the complete formula.

References

  • The Allure of Woody Notes: Exploring 4-tert-Butylcyclohexyl Acetate in Modern Fragrances. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 4-tert-butylcyclohexyl Acetate | Aroma Chemicals Supplier. Alliance Organics LLP. Available from: [Link]

  • Fragrance Stability Testing. (2023, December 15). ILT - Integrated Liner Technologies. Available from: [Link]

  • Fragrance Stability. Orchadia Solutions. Available from: [Link]

  • The Truth Behind Perfume Maceration: Enhancing Fragrance Longevity. Sillage Scents. Available from: [Link]

  • Hez Parfums Beginner's Guide to Perfumery 006 - Understanding Maturation and Maceration. (2024, July 30). Hez Parfums. Available from: [Link]

  • Shape theory of olfaction. chemeurope.com. Available from: [Link]

  • Fragrance & Perfume Stability: How to Make it Last. Jasmine. Available from: [Link]

  • Fragrance Maceration: What Is It And Why Is It Important? Scent Journer. Available from: [Link]

  • Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. FasterCapital. Available from: [Link]

  • Maceration vs. Maturation. (2025, August 8). BRIIX FRAGRANCES. Available from: [Link]

  • Olfactory receptor. Wikipedia. Available from: [Link]

  • Shape theory of olfaction. CHISE project. Available from: [Link]

  • RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. (2025, June 27). Elsevier. Available from: [Link]

  • PTBCHA, cis 4-tert-butylcyclohexyl acetate. eternis.com. Available from: [Link]

  • Stability of Perfume Compositions in Alcoholic Lotions. (2016, April 6). Perfumer & Flavorist. Available from: [Link]

  • How to Macerate Perfume for a Truly Radiant Aroma. Beautinow. Available from: [Link]

  • Choosing the Right Fragrance: The Importance of 4-tert-Butylcyclohexyl Acetate. Active Pharmaceutical Ingredients. Available from: [Link]

  • PTBCHA Woody Acetate - Discover this floral woody material. Perfume Extract. Available from: [Link]

  • Molecular View Reveals How Smell Receptors Work. (2021, August 5). Technology Networks. Available from: [Link]

  • Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective. (2025, January 8). PMC. Available from: [Link]

  • Woody Floral FORMULA!!! Mountain Aromatics. (2018, March 22). YouTube. Available from: [Link]

  • Diy Perfume Making: Blend Aroma Chemicals For Unique Scents. (2025, May 27). Generic Perfumes. Available from: [Link]

  • Woody floral. The Perfume Society. Available from: [Link]

  • 4-TERT-BUTYLCYCLOHEXYL ACETATE – Ingredient. COSMILE Europe. Available from: [Link]

  • Perfumer's technical guide: formulations with essential oils. (2025, July 8). Landema. Available from: [Link]

  • Woody Perfumes - Understanding The Allure of Earthy Scents. (2021, September 20). Alpha Aromatics. Available from: [Link]

  • Perfume Layering with Aromachemicals | How to Enhance Your Fragrance. (2022, February 22). YouTube. Available from: [Link]

  • Vertenex (PT Butyl Cyclohexyl Acetate). The Perfumers Apprentice. Available from: [Link]

  • 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081. PubChem. Available from: [Link]

  • How Aroma Chemicals are used in Perfumery? (2024, January 12). SBBLG. Available from: [Link]

  • RIFM fragrance ingredient safety assessment, Amylcyclohexyl acetate (mixed isomers), CAS Registry Number 67874-72-0. (2017, November 22). Elsevier. Available from: [Link]

  • Perfume Making 101 - Mastering The Art Of Blending Perfumes. (2025, May 8). Alpha Aromatics. Available from: [Link]

  • Fragrance material review on 4-tert-butylcyclohexyl acetate | Request PDF. ResearchGate. Available from: [Link]

  • 4-tert-Butylcyclohexyl acetate. NIST WebBook. Available from: [Link]

  • The art of scent: understanding woody, floral, and musky notes. (2025, July 27). Hayari Paris. Available from: [Link]

  • Exploring Scent Profiles for Fragrance Recipes: Floral, Sweet, Musky. Culinary Solvent. Available from: [Link]

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Application Notes and Protocols: Monitoring the Progress of Acetylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reaction Monitoring

In the realms of pharmaceutical development and synthetic chemistry, the acetylation of molecules—substituting an acetyl group (CH₃CO) for an active hydrogen atom, typically on a hydroxyl (-OH) or amine (-NH₂) group—is a cornerstone transformation. The success of this reaction is not merely defined by the final yield but by the purity of the product and the minimization of side reactions and impurities. Real-time or quasi-real-time monitoring is therefore not a procedural formality but a critical component of process control, optimization, and safety.[1] It provides the empirical data needed to determine reaction endpoints, understand kinetics, and ensure batch-to-batch consistency.

This guide provides a detailed overview of the primary analytical techniques used to monitor acetylation reactions, blending theoretical principles with practical, field-tested protocols. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions on methodology and execute monitoring with precision.

Part 1: Strategic Selection of a Monitoring Technique

The choice of an analytical method is dictated by the specific requirements of the reaction and the information sought. Key decision factors include the need for qualitative versus quantitative data, the chemical nature of the substrates and products, available instrumentation, and the reaction scale.

For rapid, qualitative assessments at the bench, Thin-Layer Chromatography (TLC) is unparalleled in its simplicity and speed.[2][3][4][5] When precise, quantitative data on conversion and purity are required, High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) Spectroscopy are the methods of choice.[6][7][8][9] For tracking the transformation of functional groups, Fourier-Transform Infrared (FTIR) Spectroscopy offers valuable, real-time insights.[10][11][12]

The following decision-making workflow can guide the selection process:

G start Start: Need to Monitor Acetylation Reaction qual_quant Qualitative or Quantitative Data Needed? start->qual_quant qualitative Qualitative (Is it working? Is it done?) qual_quant->qualitative Qualitative quantitative Quantitative (% Conversion, Purity) qual_quant->quantitative Quantitative tlc Thin-Layer Chromatography (TLC) Fast, Inexpensive, Real-time check qualitative->tlc volatile Analytes Volatile & Thermally Stable? quantitative->volatile gc Gas Chromatography (GC) volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatile->hplc No struct_info Need Structural Info / Absolute Quantitation? gc->struct_info hplc->struct_info nmr NMR Spectroscopy Excellent for structural elucidation and qNMR struct_info->nmr Yes functional_group Focus on Functional Group Transformation? struct_info->functional_group No functional_group->hplc No, focus on separation ir FTIR Spectroscopy Ideal for real-time monitoring of -OH/-NH disappearance and C=O appearance functional_group->ir Yes

Caption: Decision workflow for selecting an acetylation reaction monitoring technique.

Part 2: Chromatographic Techniques

Chromatographic methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[2] For acetylation, the key principle is the change in polarity: the product (an ester or amide) is typically less polar than the starting material (an alcohol or amine), leading to distinct separation profiles.

Thin-Layer Chromatography (TLC)

TLC is the workhorse of the synthetic organic chemist for its speed, low cost, and minimal sample requirement.[2][3][5] It provides a rapid visual confirmation of the consumption of starting material and the formation of the product.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase due to its high polarity, which strongly retains the more polar starting materials (alcohols, amines).[4]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typical.[13][14] The ratio is optimized to achieve a good separation (difference in Rf values) between the starting material and the product. The less polar acetylated product will travel further up the plate (higher Rf) than the more polar starting material.

  • Visualization: Since most reactants and products are colorless, visualization techniques are required. UV light (254 nm) is used if the compounds are UV-active.[14] Staining reagents that react with specific functional groups provide a self-validating system; for instance, potassium permanganate (KMnO₄) stain will react with the starting alcohol/amine (disappearing upon reaction) but not the ester/amide product.[15][16]

Protocol: Monitoring Acetylation by TLC
  • Plate Preparation: With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[5]

  • Spotting (Self-Validation):

    • Lane 1 (Starting Material - SM): Dissolve a tiny amount of the starting material in a volatile solvent. Using a capillary tube, spot it on the origin in the first lane.

    • Lane 2 (Co-spot - Co): In the second lane, apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture - Rxn): Spot the reaction mixture (quenched aliquot) in the third lane.

  • Development: Place the plate in a covered chamber containing the chosen eluent.[4] Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • Visualize the plate under a UV lamp and circle any visible spots.

    • Dip the plate into a staining solution (e.g., KMnO₄), then gently heat with a heat gun until spots appear.[15]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (visible in Lane 1) has completely disappeared from the reaction mixture lane (Lane 3). The co-spot lane helps to unambiguously identify the starting material spot in the reaction mixture.

HPLC and GC

For quantitative analysis, HPLC and GC offer superior resolution and sensitivity compared to TLC.[17][18] They are essential in drug development for purity assessment and kinetic studies.

  • High-Performance Liquid Chromatography (HPLC): The most common mode for acetylation monitoring is reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile).[8][9] In this setup, the less polar acetylated product is retained longer on the column and thus has a longer retention time than the more polar starting material. UV detectors are commonly used for quantification.[8][9]

  • Gas Chromatography (GC): GC is suitable for analytes that are volatile and thermally stable. The separation occurs in a capillary column, and detection is often performed using a Flame Ionization Detector (FID). The acetylated product, being less polar, will often have a different retention time than the starting material.

Causality Behind Experimental Choices:

  • Method Development: The primary goal is to achieve baseline separation between the starting material, product, and any impurities. This is accomplished by optimizing the mobile phase composition (for HPLC) or the temperature program (for GC).

  • Quantification: Quantification is achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte is directly proportional to its concentration.

Protocol: General Workflow for HPLC/GC Monitoring
  • Method Development: Develop a separation method that resolves the starting material from the product.

  • Calibration: Prepare standard solutions of the starting material and (if available) the product at several concentrations. Inject them to create a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation: At specified time points, withdraw an aliquot from the reaction. It is crucial to immediately quench the reaction (e.g., by adding a reagent that neutralizes the catalyst or by rapid dilution in a cold solvent) to stop the reaction at that time point.

  • Analysis: Inject the quenched, diluted aliquot into the instrument.

  • Calculation: Using the peak areas from the chromatogram and the calibration curve, calculate the concentrations of the starting material and product. The percent conversion can be determined from these values.

Part 3: Spectroscopic Techniques

Spectroscopic methods monitor reactions by detecting changes in the absorption or emission of electromagnetic radiation by the molecules involved.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the disappearance and appearance of specific functional groups.[12] For an acetylation reaction, the key transformation is the conversion of an O-H or N-H bond into a C=O bond (ester or amide). Modern in-situ probes (like ATR-FT-IR) allow for continuous, real-time monitoring of the reaction mixture without the need for sampling.[10][11]

Key Spectral Changes to Monitor:

  • Disappearance of Starting Material:

    • Alcohols (O-H): A broad, strong absorption band in the 3600-3200 cm⁻¹ region will decrease in intensity.[19][20]

    • Amines (N-H): A medium-intensity band (or two for primary amines) in the 3500-3300 cm⁻¹ region will disappear.[21][22][23]

  • Appearance of Product:

    • Ester (C=O): A very strong, sharp absorption band will appear in the 1750-1735 cm⁻¹ region.[20][24]

    • Amide (C=O): A strong absorption band will appear in the 1690-1630 cm⁻¹ region.[20][22]

Functional GroupBondCharacteristic IR Frequency (cm⁻¹)Appearance During Reaction
AlcoholO-H stretch3600-3200 (broad, strong)Disappears
Primary AmineN-H stretch3500-3300 (two bands, medium)Disappears
EsterC=O stretch1750-1735 (sharp, very strong)Appears
AmideC=O stretch1690-1630 (sharp, strong)Appears
Table based on data from sources[19][20][21][24][25][26]
Protocol: Real-Time Monitoring with ATR-FT-IR
  • Background Spectrum: Before starting the reaction, acquire a background spectrum of the solvent and any reagents present at time zero, except for the acetylating agent.

  • Initiate Reaction: Add the acetylating agent to start the reaction.

  • Acquire Data: Begin collecting spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis: Plot the intensity of the key absorption bands (e.g., the product's C=O stretch at ~1740 cm⁻¹) as a function of time. The reaction is complete when the intensity of this peak plateaus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an inherently quantitative technique (qNMR) if specific parameters are correctly set.[6][7][27] It is invaluable for unambiguously tracking the conversion of starting material to product.

Causality Behind Experimental Choices:

  • Chemical Shift: The electronic environment of a nucleus determines its chemical shift (δ). Acetylation causes a significant downfield shift (to a higher ppm value) for protons on the carbon bearing the newly formed ester or amide.[28][29][30] For example, the proton on a carbon attached to a hydroxyl group (H-C-OH) might appear at ~3.5-4.5 ppm, while after acetylation to an ester (H-C-OAc), the same proton will shift downfield to ~4.5-5.5 ppm. The appearance of the acetyl methyl group (CH₃-CO) as a sharp singlet at ~2.1 ppm is also a key diagnostic signal.[31]

  • Integration: The area under an NMR peak is directly proportional to the number of protons it represents.[28][32] By comparing the integration of a product peak to a starting material peak, the relative amounts of each can be determined, allowing for the calculation of percent conversion. For this to be truly quantitative, a sufficient relaxation delay (d1) must be used in the acquisition parameters.[27]

Protocol: Monitoring by ¹H NMR
  • Reference Spectrum: Acquire a ¹H NMR spectrum of the pure starting material to identify characteristic peaks.

  • Sample Preparation: At specified time points, withdraw an aliquot from the reaction, quench it, and remove the reaction solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture.

  • Data Analysis:

    • Identify a well-resolved peak for the starting material and a well-resolved peak for the product that do not overlap with other signals.

    • Integrate both peaks.

    • Calculate the percent conversion using the formula: % Conversion = [Integral_Product / (Integral_Product + Integral_SM)] * 100 (This assumes the number of protons for each integrated peak is the same. If not, the integrals must be normalized accordingly.)

G cluster_0 Reaction Progress Over Time (via NMR) cluster_T0 ¹H NMR Spectrum (T=0) cluster_T30 ¹H NMR Spectrum (T=30) cluster_T60 ¹H NMR Spectrum (T=60) Time0 T = 0 min 100% SM Time30 T = 30 min ~50% Conversion Time60 T = 60 min >95% Conversion a0 SM Peak (e.g., H-C-OH) Integral = 1.00 a30 SM Peak Integral = 0.50 b30 Product Peak (e.g., H-C-OAc) Integral = 0.50 a60 SM Peak (disappearing) b60 Product Peak Integral = 1.00

Caption: Idealized representation of ¹H NMR spectra at different reaction time points.

Conclusion

Effective monitoring is fundamental to the successful execution and optimization of acetylation reactions. While TLC provides an indispensable tool for rapid, qualitative checks, techniques like HPLC, GC, FTIR, and NMR offer the robust, quantitative, and structural data required for process development and quality control in a professional setting. By understanding the principles and practical applications of each method, scientists can select the most appropriate tool to gain critical insights into their chemical transformations, ensuring efficiency, reproducibility, and purity.

References

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
  • TLC Stains.
  • Kinetics / reaction monitoring. IMSERC.
  • Quantitative NMR methods for reaction and process monitoring. RPTU.
  • NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
  • Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. RSC Publishing.
  • Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. PubMed Central.
  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
  • TLC for Aspirin Synthesis Monitoring. Scribd.
  • Appendix 3: Recipes For TLC Stains. The Sarpong Group.
  • IR: amines.
  • Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. ResearchGate.
  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • Magic Formulas: TLC Stains. University of Rochester Department of Chemistry.
  • TLC Stains.
  • TLC Stain Recipes.
  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction.
  • TLC vs HPLC: Key Differences Explained. Scribd.
  • Chromatography (HPLC, TLC). PharmDecks.
  • Infrared Spectroscopy. CDN.
  • Typical Infrared Absorption Frequencies. Scribd.
  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. ResearchGate.
  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • NMR-based detection of acetylation sites in peptides. PubMed.
  • Advantages of HPLC vs TLC. Chromatography Forum.
  • IR Spectrum Frequency Table. Scribd.
  • Analytical Chromatographic Separation Services (TLC, HPLC, GC). Triclinic Labs.
  • What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Quora.
  • Monitoring Reactions by TLC. WSU.
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  • Using TLC to monitor a reaction. chemlegin - WordPress.com.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com.
  • NMR reaction monitoring in flow synthesis. Beilstein Journals.
  • Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis of Acetyl-CoA and histone acetylation sites. PMC.
  • Analytical Procedure of Thin Layer Chromatography Technique. Research and Reviews.
  • A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. PMC.
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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-tert-butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-tert-butylcyclohexyl acetate (PTBCHA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity PTBCHA. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

4-tert-butylcyclohexyl acetate is a key fragrance ingredient valued for its woody and floral notes.[1][2][3] It is a mixture of cis and trans stereoisomers, each possessing a distinct aroma profile; the cis-isomer is often considered to have the more desirable, intense floral scent.[1][4] The quality of the final product hinges on the successful removal of synthetic impurities and, frequently, the separation of these isomers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of crude PTBCHA.

Q1: What are the typical impurities I should expect in my crude 4-tert-butylcyclohexyl acetate?

A1: The impurity profile is dictated by the synthetic route, which is typically the esterification of 4-tert-butylcyclohexanol. Common impurities include:

  • Unreacted Starting Materials: Residual 4-tert-butylcyclohexanol and the acetylating agent, which is often acetic acid or acetic anhydride.[3]

  • Acidic Residues: Traces of acid catalysts (e.g., sulfuric acid) or acetic acid byproduct.[3]

  • Dehydration/Elimination Byproducts: Formation of 4-tert-butyl-1-cyclohexene from the elimination of water from the starting alcohol.[3]

  • Solvents: Any solvents used during the reaction or initial workup.

  • The Undesired Stereoisomer: The crude product is always a mixture of cis and trans isomers. The ratio depends heavily on the synthesis of the precursor alcohol.[1][4]

Q2: What are the key physical differences between the cis and trans isomers that I can exploit for separation?

A2: The primary exploitable difference is the boiling point. The cis-isomer has a slightly lower boiling point than the trans-isomer.[1] This difference, though small, is sufficient for separation via efficient fractional vacuum distillation. Additionally, their differing dipole moments result in slightly different affinities for polar stationary phases, enabling separation by column chromatography.

Q3: Which purification method—distillation or chromatography—is most suitable for my needs?

A3: The choice depends on your required purity, desired isomeric ratio, and the scale of your experiment.

  • Fractional Vacuum Distillation: This is the method of choice for large-scale purification (>10 g) where the goal is to remove bulk impurities and enrich one isomer. It is effective at removing non-volatile residues and lower-boiling contaminants. A patent for producing high-cis PTBCHA describes rectification (a precise form of fractional distillation) as a key purification step.[3]

  • Flash Column Chromatography: This technique is ideal for achieving very high isomeric purity (>99%) on a smaller scale (<5-10 g). It provides superior resolution for separating the cis and trans isomers from each other and from byproducts with similar boiling points.[5]

Q4: How can I effectively monitor the purity and isomer ratio of my fractions?

A4: Gas Chromatography (GC) is the industry-standard method for analyzing the purity and determining the cis:trans isomer ratio of PTBCHA with high accuracy.[1][4] For a quicker, qualitative assessment during column chromatography, Thin-Layer Chromatography (TLC) can be used, though it may not always resolve the isomers perfectly depending on the chosen solvent system. High-Performance Liquid Chromatography (HPLC) is also a viable analytical technique.[6]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Troubleshooting Aqueous Workup
Problem Probable Cause(s) Expert Solution(s)
Persistent Emulsion during washing. 1. Insufficient ionic strength in the aqueous layer. 2. Agitation was too vigorous, creating very fine droplets. 3. Presence of surfactant-like impurities.1. Increase Ionic Strength: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the density and polarity of the aqueous phase, forcing the separation of the organic layer. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. 3. Filtration: If severe, filter the entire mixture through a pad of Celite® or glass wool to break the emulsion.
Product still shows acidic pH after NaHCO₃ wash. 1. Insufficient amount or concentration of sodium bicarbonate solution. 2. Inadequate mixing between the organic and aqueous layers.1. Use Saturated Solution: Use a saturated solution of NaHCO₃ for greater neutralizing capacity. 2. Check for CO₂ Evolution: Continue washing until no more gas evolution (CO₂) is observed upon adding the bicarbonate solution, indicating that all acid has been neutralized. 3. Increase Contact Time: Allow for longer contact between the phases with gentle swirling before separation.
Troubleshooting Fractional Vacuum Distillation
Problem Probable Cause(s) Expert Solution(s)
Poor separation of cis and trans isomers. 1. Inefficient distillation column (too few theoretical plates). 2. Distillation rate is too fast (takeoff rate exceeds equilibrium rate). 3. Unstable vacuum.1. Use an Appropriate Column: Employ a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge) to increase the surface area and number of theoretical plates. 2. Maintain a High Reflux Ratio: Collect the distillate slowly, allowing the vapor to equilibrate within the column. A reflux ratio of 5:1 to 10:1 (5-10 drops returning to the column for every 1 drop collected) is a good starting point. 3. Ensure a Stable Vacuum: Check all joints for leaks using a high-vacuum grease. Use a vacuum regulator for precise pressure control.
Product is darkening or decomposing in the distillation pot. 1. Distillation temperature is too high. 2. Presence of residual acid or base catalyst is promoting decomposition.1. Reduce the Pressure: A lower vacuum level will decrease the boiling point of the compound, allowing for distillation at a lower, safer temperature. The boiling point of PTBCHA is 228-230 °C at 25 mmHg.[1][7] Aim for a pot temperature below 140-150°C.[3] 2. Ensure Thorough Neutralization: Perform a meticulous aqueous workup to remove all traces of acid or base before attempting distillation.
Unstable boiling ("bumping"). 1. Lack of nucleation sites for smooth boiling. 2. Overheating of the liquid at the bottom of the flask.1. Use a Magnetic Stir Bar: Actively stirring the distillation pot provides nucleation sites and ensures even heat distribution. This is superior to boiling chips under vacuum. 2. Proper Heating: Use a heating mantle with a flask of the correct size and ensure it is well-insulated. Avoid "hot spots" from direct flame or hot plate contact.
Part 3: Visualization & Experimental Protocols
General Purification Workflow Diagram

This diagram outlines the decision-making process for purifying crude 4-tert-butylcyclohexyl acetate.

G crude Crude PTBCHA (Product, Impurities, Isomers) workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) crude->workup dried Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) workup->dried concentrated Concentrate Under Reduced Pressure dried->concentrated decision Purity & Scale Requirement? concentrated->decision distillation Fractional Vacuum Distillation decision->distillation >10 g Scale Moderate Purity chromatography Flash Column Chromatography decision->chromatography <10 g Scale High Purity analysis_dist GC Analysis of Fractions distillation->analysis_dist analysis_chrom TLC/GC Analysis of Fractions chromatography->analysis_chrom pure_bulk Pure, Enriched Isomer (Bulk Scale) analysis_dist->pure_bulk pure_high Highly Pure Isomer (Small Scale) analysis_chrom->pure_high

Caption: Decision workflow for PTBCHA purification.

Troubleshooting Logic for Poor Distillation Separation

This decision tree helps diagnose issues with isomer separation during fractional distillation.

G start Problem: Poor Isomer Separation q1 Is the vacuum stable and below 25 mmHg? start->q1 s1 Fix Leaks: Check all joints and hoses. Use a vacuum regulator. q1->s1 No q2 Are you using a packed or Vigreux column? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Increase Efficiency: Switch to a column with a higher number of theoretical plates. q2->s2 No q3 Is the takeoff rate slow? (High Reflux Ratio) q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Slow Down: Decrease heat input or adjust reflux head to increase reflux. q3->s3 No end Separation Should Improve q3->end Yes a3_yes Yes a3_no No s3->q3

Sources

Technical Support Center: Synthesis of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-tert-butylcyclohexyl acetate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this important esterification. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of the reaction, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4-tert-butylcyclohexyl acetate?

A1: 4-tert-Butylcyclohexyl acetate is a widely used aroma chemical, valued for its distinct woody and floral scent profile.[1] It is a key ingredient in the fragrance industry, incorporated into perfumes, soaps, cosmetics, and other scented consumer products.[2][3] The final aroma is significantly influenced by the isomeric composition of the product.[1]

Q2: Why is the cis/trans isomer ratio of 4-tert-butylcyclohexyl acetate significant?

A2: The stereochemistry of the acetate group relative to the tert-butyl group on the cyclohexane ring profoundly impacts the molecule's olfactory properties. The cis-isomer is generally described as having a more intense, floral, and diffusive aroma, while the trans-isomer possesses a richer, woody character.[1] Commercial products are typically sold as a mixture of isomers, and controlling the cis/trans ratio is critical for achieving a consistent and desirable fragrance profile.[4] The synthesis strategy, particularly the catalyst used during the hydrogenation of the 4-tert-butylphenol precursor to 4-tert-butylcyclohexanol, is the primary determinant of the final isomeric ratio.[1]

Q3: What are the common synthetic routes to 4-tert-butylcyclohexyl acetate?

A3: The most prevalent industrial synthesis involves a two-step process:

  • Hydrogenation: Catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol.[1][5] The choice of catalyst (e.g., Raney nickel for trans-rich, rhodium-on-carbon for cis-rich) is crucial for directing the stereochemistry.[1]

  • Esterification: Acetylation of the resulting 4-tert-butylcyclohexanol using an acetylating agent like acetic anhydride or acetic acid, often in the presence of an acid catalyst.[6][7]

This guide will focus on the esterification step, as it is a frequent source of side reactions and purification challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the esterification of 4-tert-butylcyclohexanol.

Q4: My final yield is significantly lower than expected. What are the likely causes?

A4: Low yield is one of the most common issues and can typically be attributed to two main factors: an incomplete reaction or the formation of side products.

  • Cause 1: Incomplete Reaction (Equilibrium Issues): The Fischer esterification (using acetic acid and an acid catalyst) is a reversible reaction.[8][9] If the equilibrium is not sufficiently shifted towards the products, the conversion will be low.

    • Solution: To drive the reaction to completion, you can either use a large excess of one of the reactants (typically the alcohol or acetic acid) or remove water as it forms.[9][10] Using a Dean-Stark apparatus is a common and effective method for water removal.[11] Alternatively, using acetic anhydride as the acetylating agent makes the reaction essentially irreversible, as the acetic acid byproduct is a much poorer nucleophile than the alcohol starting material.[12]

  • Cause 2: Dehydration Side Reaction: Under strong acid catalysis and heat, the starting material, 4-tert-butylcyclohexanol, can undergo E1 elimination to form the alkene 4-tert-butylcyclohexene as a major byproduct.[13] This is particularly problematic with tertiary alcohols but can occur with secondary alcohols like this one, especially at higher temperatures.

    • Solution:

      • Moderate Temperature: Avoid excessive heating. Refluxing at the lowest effective temperature can minimize dehydration. A typical range for acetylation is between room temperature and 130°C.[6]

      • Choice of Catalyst: While strong acids like sulfuric acid are effective, they are also aggressive promoters of dehydration.[8] Consider using a milder catalyst such as p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin, which can offer high catalytic activity with reduced side reactions.[14][15]

      • Use Acetic Anhydride: The reaction with acetic anhydride can often be performed under milder conditions, sometimes with only gentle warming required, which significantly suppresses the dehydration pathway.[12]

Q5: My GC-MS analysis shows a significant peak with a lower retention time than my product and starting material. What is it?

A5: This is a classic signature of the dehydration byproduct, 4-tert-butylcyclohexene . Alkenes are less polar than their corresponding alcohols and esters, leading to shorter retention times on standard non-polar GC columns.[16][17]

  • Confirmation: The mass spectrum of this peak should show a molecular ion (M+) peak corresponding to a mass of 138.25 g/mol , which is the molecular weight of 4-tert-butylcyclohexene (C10H18).

  • Troubleshooting Workflow: The presence of this impurity directly points to overly harsh reaction conditions (high temperature or excessively strong acid catalyst). Refer to the solutions in Q4 to mitigate its formation in future experiments.

Logical Workflow: Diagnosing Low Yield & Impurities

The following diagram illustrates a systematic approach to troubleshooting common issues in this synthesis.

G cluster_analysis GC-MS Analysis Results cluster_solutions Corrective Actions start Problem Identified: Low Yield or Impurity check_gcms Analyze Crude Product by GC-MS start->check_gcms high_sm High % of Starting Material (4-tert-butylcyclohexanol) check_gcms->high_sm  Incomplete Reaction alkene_peak Significant Alkene Peak (4-tert-butylcyclohexene) check_gcms->alkene_peak  Side Reaction Occurred sol_incomplete Cause: Unfavorable Equilibrium Solutions: 1. Use Acetic Anhydride 2. Use Excess Reagent 3. Remove H2O (Dean-Stark) 4. Increase Reaction Time high_sm->sol_incomplete sol_alkene Cause: Dehydration (E1) Solutions: 1. Lower Reaction Temperature 2. Use Milder Acid Catalyst (e.g., TsOH) 3. Reduce Catalyst Loading alkene_peak->sol_alkene end_node Implement Solution & Re-run Experiment sol_incomplete->end_node sol_alkene->end_node

Caption: Troubleshooting workflow for 4-tert-butylcyclohexyl acetate synthesis.

Q6: After workup, my product is discolored (yellow or brown). Why did this happen?

A6: Discoloration often points to decomposition or polymerization, which can be caused by residual acid at high temperatures during distillation.

  • Cause: Strong acid catalysts, if not properly neutralized and removed during the workup, can catalyze decomposition and polymerization of the alkene byproduct or the ester product itself during purification by distillation.

  • Solution: Ensure a thorough workup procedure before distillation.

    • Neutralize: Wash the organic layer with a weak base, such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.[6] This neutralizes the acid catalyst and any unreacted acetic anhydride (which hydrolyzes to acetic acid).

    • Wash: Follow the base wash with a water wash to remove any remaining salts.

    • Dry: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating the solvent.

    • Vacuum Distillation: Purify the final product by vacuum distillation. The reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition.[1]

Reaction Mechanisms: Main and Side Pathways

Understanding the underlying mechanisms is key to rational process control.

Primary Reaction: Acid-Catalyzed Esterification

The synthesis of 4-tert-butylcyclohexyl acetate from its corresponding alcohol and acetic anhydride is a nucleophilic acyl substitution. While this reaction can proceed without a catalyst, it is often accelerated by an acid.

G Mechanism: Esterification with Acetic Anhydride cluster_reactants cluster_products R_OH 4-tert-butylcyclohexanol Tetrahedral_Int Tetrahedral Intermediate Ac2O Acetic Anhydride Activated_Ac2O Protonated Anhydride Ac2O->Activated_Ac2O 1. Protonation H_plus H⁺ (Catalyst) Activated_Ac2O->Tetrahedral_Int 2. Nucleophilic Attack (by Alcohol) Ester 4-tert-butylcyclohexyl acetate Tetrahedral_Int->Ester 3. Elimination of Acetic Acid AcOH Acetic Acid (Byproduct)

Caption: Simplified mechanism of acid-catalyzed acetylation.

Key Side Reaction: Acid-Catalyzed Dehydration

This E1 elimination pathway competes with the desired esterification, particularly under harsh conditions.

G Mechanism: E1 Dehydration Side Reaction R_OH 4-tert-butylcyclohexanol Protonated_OH Protonated Alcohol (Good Leaving Group) R_OH->Protonated_OH 1. Protonation of -OH H_plus H⁺ (Catalyst) Carbocation Secondary Carbocation Protonated_OH->Carbocation 2. Loss of H₂O H2O Water Alkene 4-tert-butylcyclohexene Carbocation->Alkene 3. Deprotonation

Caption: Mechanism of the competing dehydration side reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes, compiled from patent literature and experimental reports.

ParameterCondition 1: Acetic Acid / H₂SO₄Condition 2: Acetic Anhydride / H₂SO₄Notes
Acetylating Agent Acetic AcidAcetic AnhydrideAcetic anhydride is more reactive and avoids equilibrium limitations.[12][18]
Catalyst 98% Sulfuric Acid98% Sulfuric AcidMilder catalysts like TsOH can also be used.[14]
Reactant Ratio 1.0 : 1.1 (Alcohol : Acid)1.0 : 1.05 (Alcohol : Anhydride)Molar ratios are typically near stoichiometric with anhydride.[6]
Temperature Reflux (~118 °C)90 - 110 °CLower temperatures with anhydride reduce dehydration.[6][14]
Reaction Time 2 - 4 hours1 - 3 hoursAnhydride reactions are generally faster.
Typical Yield ~85-90%>95%Yields are often higher and more consistent with the anhydride method.[6]
Key Byproduct 4-tert-butylcyclohexene4-tert-butylcyclohexeneByproduct formation is more pronounced at higher temperatures.

Reference Experimental Protocol

This protocol describes a robust lab-scale synthesis using acetic anhydride, designed to maximize yield and minimize side reactions.

Objective: To synthesize 4-tert-butylcyclohexyl acetate from 4-tert-butylcyclohexanol.

Materials:

  • 4-tert-butylcyclohexanol (cis/trans mixture) (15.6 g, 0.1 mol)

  • Acetic Anhydride (11.2 g, 10.4 mL, 0.11 mol)

  • Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)

  • Diethyl Ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylcyclohexanol (15.6 g).

  • Reagent Addition: While stirring, slowly add acetic anhydride (10.4 mL). Cautiously add 2-3 drops of concentrated sulfuric acid down the condenser.

  • Heating: Heat the reaction mixture in a water bath maintained at 80-90°C for 1 hour. Monitor the reaction progress using TLC or GC if desired.

  • Cooling & Quenching: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the aqueous mixture with two 30 mL portions of diethyl ether. Combine the organic extracts in the separatory funnel.

  • Workup - Neutralization: Wash the combined organic layer with 30 mL of 5% NaHCO₃ solution. Swirl gently at first, venting frequently to release CO₂ gas. Continue washing until no more gas evolves. Separate the layers.

  • Workup - Washing: Wash the organic layer with 30 mL of water, followed by 30 mL of saturated NaCl solution to aid in breaking any emulsions and pre-drying the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product, 4-tert-butylcyclohexyl acetate, as a clear, colorless liquid.[1] Record the yield and characterize the product by GC-MS and NMR.

References

  • Vedantu. (n.d.). Ethanol on reaction with acetic anhydride gives A acetic class 12 chemistry CBSE. Retrieved from [Link]

  • Alliance Organics LLP. (n.d.). 4‑tert‑butylcyclohexyl Acetate | Aroma Chemicals Supplier. Retrieved from [Link]

  • Land of Chemistry. (2023, March 8). Reaction of Acetic Anhydride with Ethyl Alcohol | Ethyl acetate -Ester | Acetic acid | Class 12 [Video]. YouTube. Retrieved from [Link]

  • Swanson, J. W., & Coss, J. (1939). Preparation of Acetic Esters of Some Higher Alcohols. Proceedings of the Iowa Academy of Science, 46(1), 233-234. Retrieved from [Link]

  • Clark, J. (2004). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(9), e1900277. Retrieved from [Link]

  • Ito, T., et al. (2004). Process for the preparation of 4-tert.-butylcyclohexyl acetate. (EP0998444B1). Google Patents.
  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylcyclohexyl acetate. PubChem. Retrieved from [Link]

  • Eliel, E. L., et al. (1971). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses, 51, 32. Retrieved from [Link]

  • Eliel, E. L., & Rerick, M. N. (1962). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 42, 25. Retrieved from [Link]

  • Stevens, W. (1950). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. Recueil des Travaux Chimiques des Pays-Bas, 69(3), 325-334. Retrieved from [Link]

  • Various Authors. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone. Quora. Retrieved from [Link]

  • NIST. (n.d.). 4-tert-Butylcyclohexyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-tert-Butylcyclohexyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • CN103193638A. (2013). Synthetic method of perfume o-tert-butylcyclohexyl acetate. Google Patents.
  • Pearson. (n.d.). Fischer Esterification Practice Problems. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Retrieved from [Link]

  • Clark, J. (2004). THE MECHANISM FOR THE ESTERIFICATION REACTION. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Chemistry Steps. Retrieved from [Link]

  • NIST. (n.d.). 4-tert-Butylcyclohexyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • University of California, Irvine. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Api, A. M., et al. (2020). Fragrance material review on 4-tert-butylcyclohexyl acetate. Food and Chemical Toxicology, 141, 111422. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). 4-tert-Butylcyclohexanol. Retrieved from [Link]

  • Jadhav, S. V., & Shedge, V. M. (2014). Kinetics of Esterification of P-tert.butyl cyclohexanol with Acetic acid over Ion Exchange Resin Catalyst. International Journal of Chemical Engineering and Applications, 5(2), 154-158. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. Retrieved from [Link]

  • Jadhav, S. V., et al. (2013). Kinetics of Synthesis of Perfumery Grade p-tert-Butylcyclohexyl Acetate Over Ion Exchange Resin Catalyst. International Journal of Chemical Engineering and Applications, 4(5), 312-316. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 141, 111422. Retrieved from [Link]

Sources

Troubleshooting low conversion in catalytic hydrogenation of phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Ticket ID: PHEN-H2-OPT Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the technical support hub for phenol hydrogenation. This guide addresses the "Low Conversion" failure mode—where the aromatic ring refuses to saturate, or the reaction stalls prematurely. We move beyond basic advice to examine the interplay of thermodynamics, mass transfer, and catalyst surface science .

Module 1: The Diagnostic Triage

"Is my reaction dead, starved, or stuck?"

Before altering parameters, you must identify the root cause. Use this logic flow to diagnose the failure mode.

Diagnostic Workflow

DiagnosticFlow Start START: Low Phenol Conversion CheckProfile Check Reaction Profile (Conversion vs. Time) Start->CheckProfile ZeroConv Zero or Near-Zero Conversion CheckProfile->ZeroConv No H2 Uptake Stalls Rapid Start, Then Stops < 100% CheckProfile->Stalls Plateaus Slow Slow, Linear Rate CheckProfile->Slow Constant Slope Poisoning Feedstock Poisoning (S, N, Halogens?) ZeroConv->Poisoning Induction Induction Period (Oxide reduction needed?) ZeroConv->Induction Equilibrium Thermodynamic Limit? (Check T & P) Stalls->Equilibrium Deactivation Catalyst Deactivation (Fouling/Sintering) Stalls->Deactivation MassTransfer H2 Mass Transfer Limit (Gas-Liquid) Slow->MassTransfer Kinetics Kinetic Limit (Temperature too low) Slow->Kinetics

Figure 1: Diagnostic logic tree for identifying the root cause of low conversion in phenol hydrogenation.

Module 2: Catalyst & Surface Science

"My catalyst works on other substrates. Why not phenol?"

Phenols are unique due to their strong adsorption on metal surfaces and the potential for resonance stabilization.

FAQ: Catalyst Selection & Deactivation

Q: I am using Pd/C, but conversion is stuck at 60%. Should I switch metals? A: Possibly. Palladium (Pd) is excellent for ketone selectivity but is prone to product inhibition . The hydrogenated product (cyclohexanone) can compete with phenol for active sites.

  • Recommendation: If high conversion is the priority over selectivity, consider Rhodium (Rh) or Ruthenium (Ru) . Rhodium is the most active metal for aromatic ring hydrogenation under mild conditions due to its optimal electronic geometric factor for benzene ring adsorption.

Q: The reaction worked once, but the recycled catalyst failed. Why? A: Phenol hydrogenation is notorious for fouling via two mechanisms:

  • Polymerization: Phenolic intermediates can couple on the surface to form oligomers (coke), blocking pores.

  • Leaching: In polar solvents (especially hot water or alcohols), metal leaching can occur.

  • Strong Adsorption: Phenol acts as a weak acid; if the support is too basic, phenol may bind irreversibly.

Data: Metal Activity Comparison for Phenol Hydrogenation

MetalActivity (Turnover Frequency)Risk FactorBest Use Case
Rh HighCost, SinteringLow T, High Conversion req.
Ru HighAgglomerationAqueous phase, Biomass upgrading
Pd ModerateProduct InhibitionSelective Cyclohexanone production
Pt ModerateRing opening (low)High T applications
Ni LowLeaching, High Loading req.Cost-sensitive, Industrial scale

Module 3: Reaction Engineering (Thermodynamics & Kinetics)

"I increased the temperature to speed it up, but conversion dropped."

This is the classic Thermodynamic vs. Kinetic Trap .

The Mechanism

Hydrogenation is exothermic (


).
  • Kinetics: Higher

    
     increases the rate constant (
    
    
    
    ).
  • Thermodynamics: Higher

    
     decreases the equilibrium constant (
    
    
    
    ), favoring the reverse reaction (dehydrogenation).

Troubleshooting Protocol:

  • Calculate Equilibrium: At >150°C and low pressure (<10 bar), the equilibrium conversion of phenol to cyclohexanone drops significantly.

  • The "Volcano" Optimization: You must find the

    
     where the rate is sufficient, but the equilibrium ceiling is not hit.
    
  • Pressure is Key: To overcome the thermodynamic penalty of high

    
    , you must  increase H2 pressure. A rule of thumb: For every 20°C increase, double the pressure to maintain equilibrium conversion potential.
    
Reaction Pathway Visualization

ReactionPath Phenol Phenol (Aromatic) Enol Enol Intermediate (Unstable) Phenol->Enol Slow (RDS) H_Ads + 2 H2 Ketone Cyclohexanone (Target 1) Enol->Ketone Fast Tautomerization Alcohol Cyclohexanol (Target 2) Ketone->Alcohol + H2 (Reversible) Alcohol->Phenol Dehydrogenation (High T, Low P)

Figure 2: Reaction pathway showing the reversible nature of the final step and the thermodynamic loop.

Module 4: Solvent & Mass Transfer Effects

"Does the solvent really matter if I'm using 50 bar H2?"

Yes. Solvent choice dictates H2 solubility and competitive adsorption.

Solvent Troubleshooting Guide

Q: I am using Ethanol. Conversion is slow. A: Polar protic solvents (Ethanol, Methanol) can inhibit the reaction.

  • Reason: The hydroxyl group of the solvent competes with phenol for adsorption sites on the catalyst.

  • Fix: Switch to a non-polar solvent like Cyclohexane , Decalin , or n-Octane . These solvents have higher H2 solubility and do not compete for surface sites, often doubling the reaction rate [1, 3].

Q: How do I confirm Mass Transfer Limitations? A: If your reaction rate is strictly linear (zero order) or responds linearly to stirring speed, you are gas-starved.

  • The Test: Run the reaction at 500 RPM and 1000 RPM. If the rate changes, you are External Mass Transfer Limited .

  • The Weisz-Prater Criterion: To rule out internal pore diffusion limits, calculate the Weisz-Prater parameter (

    
    ). If 
    
    
    
    , internal diffusion is not limiting.

References

  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. Source: University of Maine Digital Commons. URL:[Link]

  • Explaining the structure sensitivity of Pt and Rh for aqueous-phase hydrogenation of phenol. Source: Journal of Chemical Physics (AIP). URL:[Link]

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Catalyst Poisoning and Deactivation Mechanisms. Source: Catalysts.com / Wikipedia (General Mechanism Verification). URL:[Link]

Impact of impurities on the odor profile of 4-tert-butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Impurities on Odor Profile & Quality Control Audience: Researchers, Formulation Scientists, and QC Managers

Introduction: The "Woody-Floral" Standard

Welcome to the Technical Support Center for 4-tert-butylcyclohexyl acetate (PTBCHA) . In fragrance and functional product development, PTBCHA (commercially known as Vertenex or Oryclon) is a workhorse ingredient valued for its diffusive woody, floral, and pear-like notes.

However, its olfactory performance is strictly governed by two factors:

  • Isomeric Ratio: The balance between cis (intense/floral) and trans (weak/woody) forms.

  • Precursor Purity: The presence of trace phenolic or alcoholic intermediates.

This guide provides troubleshooting workflows to diagnose off-notes and optimize the sensory impact of your material.

Module 1: Troubleshooting Off-Notes (Impurities)

Issue: The sample exhibits a harsh, "medicinal," "leathery," or "disinfectant-like" odor.

Root Cause Analysis

The most critical impurity in PTBCHA synthesis is 4-tert-butylphenol (PTBP) . PTBCHA is synthesized via the catalytic hydrogenation of PTBP to 4-tert-butylcyclohexanol, followed by acetylation.

  • The Danger: PTBP has a low odor threshold and a distinct phenolic/medicinal character. Even trace amounts (<50 ppm) can flatten the creamy, floral top notes of the acetate and introduce a harsh chemical edge [1, 8].

  • Secondary Off-Notes: A "dusty" or "musty" note usually indicates residual 4-tert-butylcyclohexanol (unreacted intermediate) [1].

Diagnostic Workflow

ImpurityPathways Phenol Start: 4-tert-butylphenol (Harsh, Medicinal) Hydrogenation Step 1: Hydrogenation Phenol->Hydrogenation Product Final: PTBCHA (Woody, Floral) Phenol->Product Trace Contamination (CRITICAL OFF-NOTE) Alcohol Intermed: 4-tert-butylcyclohexanol (Dusty, Musty) Hydrogenation->Alcohol Incomplete Conv. Acetylation Step 2: Acetylation Alcohol->Acetylation Alcohol->Product Residual (Weakness) Acetylation->Product

Figure 1: Impurity carry-over pathways. Red dashed lines indicate critical failure points affecting odor quality.

Solution Protocol: Phenol Remediation

If a "medicinal" note is detected:

  • Quantify: Run GC-MS (see Module 3) to confirm PTBP presence.

  • Remediation: Phenols are acidic. Wash the organic phase with dilute NaOH (5-10%) or sodium carbonate .

    • Mechanism:[1] Converts volatile PTBP into water-soluble sodium 4-tert-butylphenolate.

  • Validation: Re-evaluate odor after phase separation and drying.

Module 2: Troubleshooting Low Impact (Isomeric Balance)

Issue: The sample smells "correct" (clean) but lacks power, diffusion, or the characteristic floral lift. It feels "flat."

Root Cause Analysis

PTBCHA exists as two geometric isomers:

  • Cis-Isomer: The "high-impact" molecule. Intense, floral, woody, and diffusive.[1][2]

  • Trans-Isomer: Weaker, generic woody note.

Commercial grades vary, but "High Cis" grades (often >90% cis) are prized for fine fragrance. A "flat" batch typically indicates a low cis:trans ratio resulting from improper hydrogenation catalysts (e.g., using Raney Nickel, which favors trans, instead of Rhodium-Carbon, which favors cis) [1].

Isomer Comparison Table
FeatureCis-4-tert-butylcyclohexyl acetate Trans-4-tert-butylcyclohexyl acetate
Odor Profile Intense, Floral, Fruity (Pear), WoodyWeak, Dry, Generic Woody
Odor Strength High (Primary contributor)Low (Diluent effect)
Boiling Point Generally Lower (more compact) [1]Generally Higher [6]
Preferred Catalyst Rhodium on Carbon (Rh/C) [1]Raney Nickel [1]
Optimization Workflow

IsomerLogic Start Batch Evaluation Check GC Analysis (Cis:Trans Ratio) Start->Check Decision Is Cis > 90%? Check->Decision Good Approve Batch (High Impact) Decision->Good Yes Bad Remediate Decision->Bad No Action1 Distillation (Remove Trans-rich tails) Bad->Action1 Method A Action2 Isomerization (Alkaline Catalyst) Bad->Action2 Method B

Figure 2: Decision tree for optimizing isomeric impact. Method B (Isomerization) is preferred for yield conservation.

Module 3: Analytical Protocols (FAQs)

Q: How do I separate the isomers and impurities using GC?

A: Isomer resolution requires specific column selection.

  • Column: A polar column (e.g., WAX or FFAP ) is superior for separating the cis and trans esters compared to standard non-polar (DB-5) columns.

  • Elution Order (Typical on Polar): Impurities (Hydrocarbons)

    
     Cis-Acetate 
    
    
    
    Trans-Acetate
    
    
    Alcohol
    
    
    Phenol.
    • Note: On non-polar columns, the isomers may co-elute or have poor resolution [16].

Q: What are the safety considerations for the starting material (PTBP)?

A: 4-tert-butylphenol is a known skin sensitizer and has depigmenting properties (leukoderma) at high concentrations. It is also toxic to aquatic life.[3] Strict removal to <100 ppm (or lower depending on IFRA/customer specs) is mandatory not just for odor, but for safety compliance [8, 14].

Q: Why does my PTBCHA turn pink/yellow over time?

A: Discoloration is often caused by oxidation of residual phenolic impurities . Even trace PTBP can oxidize to form quinones (e.g., di-tert-butyl-o-quinone), which are highly colored. This confirms the need for a thorough alkaline wash during purification [13].

References

  • ChemicalBook. (n.d.). 4-tert-Butylcyclohexyl acetate Chemical Properties, Uses, Production. Retrieved from

  • Chemical Bull. (2025). Overview of 4-tert-butylcyclohexyl Acetate. Retrieved from

  • Google Patents. (2000). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Retrieved from

  • NIST. (2023). 4-tert-Butylcyclohexyl acetate Gas Chromatography Data. Retrieved from

  • The Good Scents Company. (n.d.). 4-tert-butyl phenol.[4][2][5] Retrieved from

Sources

Scale-up challenges for the production of high cis-content woody acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Welcome to the Advanced Technical Support Center. You are likely here because your scale-up of para-tert-butylcyclohexyl acetate (PTBCHA) has deviated from the target stereochemical profile.

The Core Problem: The commercial value of "Woody Acetate" is dictated by the cis-isomer, which possesses a potent, diffusive floral-woody odor. The trans-isomer is significantly weaker and drier. The Engineering Conflict: The formation of the cis-isomer is kinetically controlled , whereas the trans-isomer is thermodynamically stable .

  • Lab Scale: Easy to maintain kinetic control (low temp, high H2 mass transfer).

  • Production Scale: Heat transfer limitations and mass transfer gradients create "hot spots" and H2-starved zones, driving the system toward the thermodynamic (trans) pit.

This guide addresses the specific failure modes encountered during the transition from bench (grams) to pilot/plant (kilograms/tons).

Visualizing the Challenge

The following diagram illustrates the reaction pathway and the critical control points where stereoselectivity is lost.

ReactionPathway cluster_0 Scale-Up Risk Zone Phenol 4-tert-butylphenol (Starting Material) H2 Hydrogenation (Critical Step) Phenol->H2 CisAlcohol cis-Alcohol (Kinetic Product) H2->CisAlcohol Rh/C, <100°C Acidic Modifiers TransAlcohol trans-Alcohol (Thermodynamic Product) H2->TransAlcohol Ni, >140°C Hot Spots CisAlcohol->TransAlcohol Isomerization (Heat/Base) Acetylation Acetylation CisAlcohol->Acetylation Ac2O TransAlcohol->Acetylation FinalCis High Value Woody Acetate Acetylation->FinalCis FinalTrans Low Value By-product Acetylation->FinalTrans

Figure 1: Reaction pathway showing the bifurcation between kinetic (cis) and thermodynamic (trans) outcomes. The hydrogenation step is the primary determinant of the final isomeric ratio.

Troubleshooting Guides (Q&A Format)

Module A: The Hydrogenation Step (The "Ratio Killer")

Ticket #401: Cis-content dropped from 85% (Lab) to 60% (Pilot Reactor).

User Question: "We used 5% Rh/C in the lab at 5 bar H2 and 60°C, achieving 85% cis-alcohol. We transferred this exact recipe to a 500L reactor, but the cis-selectivity plummeted to 60%. Why?"

Diagnosis: You are likely experiencing Mass Transfer Limitation leading to Local Overheating . In large reactors, the H2 gas-liquid mass transfer coefficient (


) is often lower than in lab shakers/autoclaves. If the reaction becomes H2-starved at the catalyst surface, the reaction rate slows, but more critically, if heat removal is inefficient (lower surface-area-to-volume ratio), local temperatures at the catalyst surface can spike.
  • Mechanism: The cis-isomer is favored at lower temperatures.[1] Local "hot spots" >100°C allow the molecule to relax into the thermodynamically stable trans-chair conformation [1].

Corrective Protocol:

  • Check Cooling Capacity: Ensure your cooling jacket/coils can handle the peak exotherm. The hydrogenation of aromatics is highly exothermic (~-200 kJ/mol).

  • Agitation Audit: Increase impeller speed or switch to a gas-induction impeller (e.g., hollow shaft) to maximize H2 dispersion.

  • The "Acid Spike" Trick: Add a trace acidic modifier.

    • Action: Add catalytic amounts of HCl or Methanesulfonic Acid (MSA).

    • Reasoning: Acidic conditions stabilize the intermediate and favor the cis-addition of hydrogen by preventing the desorption-readsorption equilibrium that leads to isomerization [2].

  • Self-Validation: Run a "scale-down" experiment in the lab where you intentionally restrict stirring (lower RPM) to mimic the poor mass transfer of the pilot plant. If the cis ratio drops, mass transfer is your culprit.

Module B: Catalyst Selection & Economics

Ticket #405: Rhodium is too expensive. Can we use Nickel?

User Question: "The Rh/C catalyst costs are destroying our margins. Can we switch to Raney Nickel or Ni/SiO2?"

Diagnosis: Switching to Nickel is a strategic trade-off between OPEX (catalyst cost) and Yield (cis-ratio).

  • Rhodium (Rh): High activity at low temps (<80°C). Favors cis (Kinetic control).

  • Nickel (Ni): Requires higher temperatures (>140°C) to activate the aromatic ring.

  • The Trap: At >140°C, the cis-alcohol rapidly isomerizes to the trans-alcohol. Ni typically yields a thermodynamic equilibrium mixture (approx. 30% cis / 70% trans) [3].

Solution Strategy: If you must use Nickel, you cannot rely on the catalyst alone for stereochemistry. You must rely on downstream separation .

  • Process Change: Accept the low cis content (30%) from the reactor.

  • Separation: Implement a rigorous fractional distillation step to separate the cis and trans alcohols before acetylation.

    • Note: The boiling points are close (cis boils slightly lower). This requires a column with high theoretical plates and a high reflux ratio.

  • Recycle Loop: Isomerize the unwanted trans-alcohol back to an equilibrium mixture (using an Al/alkoxide catalyst) and recycle it to the distillation feed. This is capital intensive but saves catalyst cost.

Module C: Acetylation & Downstream Processing

Ticket #409: Isomerization during Acetylation.

User Question: "We produced high-cis alcohol (80%), but after reacting with acetic anhydride, the final acetate was only 70% cis. Did we lose it during acetylation?"

Diagnosis: Yes. While acetylation is generally stereoretentive, acid-catalyzed isomerization can occur if the reaction environment is too harsh.

  • Cause: Strong mineral acids (often used as catalysts for esterification) or high temperatures during the acetic acid strip (distillation) can protonate the alcohol/ester, allowing the ring to flip to the trans form.

Corrective Protocol:

  • Buffer the Reaction: Use sodium acetate or pyridine as a mild base/buffer during acetylation with acetic anhydride.

  • Temperature Control: Keep the acetylation temperature <100°C.

  • Work-up: Neutralize the reaction mass immediately before any distillation or heating steps. Residual acetic acid or mineral acid in the still pot will catalyze isomerization during the final purification distillation [4].

Data Summary: Catalyst Performance Matrix

Catalyst SystemTypical Temp (°C)Pressure (bar)Typical cis %Scale-Up RiskPrimary Cost Driver
5% Rh/C + HCl 25 - 805 - 2085 - 95% High (Exotherm control)Catalyst Price (Rh)
5% Ru/Al2O3 80 - 12050 - 10060 - 75%MediumHigh Pressure Equip.
Raney Nickel 140 - 18020 - 5030 - 40%LowDistillation Energy
Pt/SiO2 100 - 15010 - 50~50%MediumCatalyst Price (Pt)

Logic Tree: Troubleshooting Low Cis-Content

Use this flow to diagnose your specific scale-up failure.

Troubleshooting Start Issue: Low Cis-Content in Production CheckStep Which step? Start->CheckStep Hydro Hydrogenation CheckStep->Hydro Acetyl Acetylation CheckStep->Acetyl TempCheck Is Reactor Temp > 100°C? Hydro->TempCheck HotSpots Diagnosis: Thermal Isomerization Action: Improve Cooling/Stirring TempCheck->HotSpots Yes CatCheck Catalyst Used? TempCheck->CatCheck No NiCheck Nickel/Pt? CatCheck->NiCheck Ni/Pt RhCheck Rhodium? CatCheck->RhCheck Rh WrongCat Diagnosis: Thermodynamic Control Action: Switch to Rh or Distill NiCheck->WrongCat AcidCheck Acid Modifier Added? RhCheck->AcidCheck AcidCheck->HotSpots Yes (Check Mass Transfer) AddAcid Action: Add HCl/MSA to stabilize cis-pathway AcidCheck->AddAcid No AcidCat Strong Acid Catalyst Used? Acetyl->AcidCat Neutralize Diagnosis: Acid-Cat Isomerization Action: Buffer/Neutralize AcidCat->Neutralize Yes

Figure 2: Diagnostic logic tree for isolating the root cause of stereochemical loss.

References

  • Neyestanaki, A. K., et al. (2004).[2] Kinetics and stereoselectivity of the gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 catalyst. North American Catalysis Society. 3

  • Mitsubishi Chemical Corporation. (1999). Process for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate. US Patent 5,977,402. Link

  • ChemicalBook. (2021).[4] 4-tert-Butylcyclohexyl acetate Properties and Production. Link

  • Brenna, E., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of Commercial Fragrances. MDPI Processes. Link

  • EKATO. (2026). Safe Scale-up for Hydrogenation Processes. Link

Sources

Validation & Comparative

Precision Quantitation of Geometric Isomers: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the stereochemical purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. While High-Performance Liquid Chromatography (HPLC) has long been the default for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior metrological primary method for determining cis/trans (Z/E) ratios.

This guide provides a technical comparison between qNMR and HPLC, supported by experimental protocols that ensure data integrity in compliance with USP <761> and USP <1761> .

Part 1: The Mechanistic Basis

Why qNMR Wins on Physics

The determination of cis/trans ratios relies on the ability to distinguish geometric isomers.

  • HPLC relies on solvation thermodynamics . It requires the stationary phase to interact differentially with the dipole moments or steric profiles of the isomers. If the isomers have similar polarities, separation becomes difficult, requiring expensive chiral or specialized columns.

  • qNMR relies on scalar coupling (

    
    -coupling)  and chemical shift anisotropy . The geometry of the double bond creates distinct magnetic environments.
    

The Karplus Relationship: The magnitude of the vicinal proton-proton coupling constant (


) is directly dependent on the dihedral angle.
  • Cis-alkenes: Typical

    
     (commonly ~10 Hz).
    
  • Trans-alkenes: Typical

    
     (commonly ~16 Hz).
    

Because the signal intensity in NMR is directly proportional to the number of nuclei (molar ratio) and independent of the chemical structure (unlike UV extinction coefficients in HPLC), qNMR provides a direct molar ratio without the need for reference standards of the isomers.

Part 2: Comparative Analysis (qNMR vs. HPLC)

The following data compares the performance of qNMR versus HPLC-UV for a representative API intermediate (e.g., Enalaprilat or similar proline-containing peptides).

Table 1: Performance Matrix
FeatureqNMR (Relative Quantitation)HPLC-UV (External Standard)
Primary Measurement Ratio of Integrals (Direct Molar)Ratio of Areas (Requires Response Factors)
Reference Standard None required for ratio determination.Required for both isomers to establish linearity.
Method Development < 1 Hour (Solvent screen +

check).
Days/Weeks (Column/Mobile phase screening).
Precision (RSD) < 1.0% (typically 0.1–0.5%).0.5–2.0% (Dependent on injection/pump).
Accuracy High (Primary Method).Variable (Depends on detector linearity/extinction coeff).
LOD/Sensitivity Moderate (~10 µM).High (~10 nM).
Sample Recovery 100% (Non-destructive).0% (Destructive, unless prep-scale).
Decision Logic

Use the following logic flow to determine the appropriate technique for your workflow.

DecisionTree Start Start: Cis/Trans Ratio Needed Solubility Is sample soluble at >1 mg/mL? Start->Solubility Resolution Are alkene protons resolved in 1H NMR? Solubility->Resolution Yes HPLC Use HPLC/UPLC (Secondary Choice) Solubility->HPLC No (Low Solubility) Trace Is isomer ratio < 0.1%? Resolution->Trace Yes Resolution->HPLC No (Peak Overlap) qNMR Use qNMR (Primary Choice) Trace->qNMR No (Ratio > 0.1%) Trace->HPLC Yes (High Sensitivity Needed)

Figure 1: Decision matrix for selecting qNMR vs. HPLC for geometric isomer analysis.

Part 3: The Self-Validating Experimental Protocol

To achieve "metrological" quality results, you cannot simply "run a standard proton." You must validate the relaxation physics of the specific sample.

Phase 1: The Determination (Crucial Step)

Objective: Determine the longitudinal relaxation time (


) of the specific alkene protons to prevent signal saturation.
Method:  Inversion Recovery Experiment (t1ir or equivalent).
  • Sample Prep: Dissolve ~10 mg of sample in 600 µL deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Note: Paramagnetic impurities (dissolved O
    
    
    ) shorten
    
    
    .[1] For strict accuracy, degas the sample, though for ratios >1%, this is optional.
  • Pulse Sequence:

    
    .
    
  • Array: Set variable delay

    
     (tau) to 10–12 values ranging from 0.1s to 15s.
    
  • Analysis: Plot intensity vs.

    
    . The null point occurs at 
    
    
    
    .
  • Result: Identify the longest

    
     among the signals of interest (e.g., 
    
    
    
    ).
Phase 2: qNMR Acquisition Parameters

Objective: Acquire data where magnetization recovery is >99.9%.

  • Pulse Angle:

    
     (maximizes Signal-to-Noise).
    
  • Spectral Width: 20 ppm (ensure good baseline definition).

  • Acquisition Time (

    
    ): 
    
    
    
    seconds (to prevent truncation of FID).
  • Relaxation Delay (

    
    ): 
    
    • Rule:

      
       (for 99.3% recovery).
      
    • Strict Rule:

      
       (for 99.9% recovery).
      
    • Example: If

      
      , total repetition time must be 
      
      
      
      . Set
      
      
      and
      
      
      .
  • Scans (ns): 16 to 64 (depending on concentration; S/N > 250:1 is recommended).

Phase 3: Processing & Calculation
  • Zero Filling: At least 64k points.

  • Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is mandatory. Do not rely on auto-phase.

  • Baseline Correction: Polynomial or spline correction is critical for accurate integration.

  • Integration: Define ranges for the cis and trans alkene protons.

Calculation:



Note: No internal standard is needed for the ratio. An internal standard is only required if calculating absolute weight purity.

Part 4: Experimental Workflow Visualization

qNMR_Workflow cluster_0 Sample Preparation cluster_1 Physics Validation cluster_2 Quant Acquisition cluster_3 Data Processing S1 Weigh Sample (>5 mg) S2 Dissolve in Deuterated Solvent S1->S2 T1 Run Inversion Recovery (T1) S2->T1 Calc Calc d1 Delay (5x - 7x T1) T1->Calc Acq Acquire 1H Spectrum (d1 > 15s, 90 deg) Calc->Acq Proc Phase & Baseline Correction Acq->Proc Int Integrate Isomer Peaks Proc->Int

Figure 2: Validated qNMR workflow ensuring relaxation compliance.

Part 5: Validation Case Study (Maleic vs. Fumaric Acid)

To validate this protocol, we compare the analysis of a mixture of Maleic Acid (cis) and Fumaric Acid (trans).

Experimental Parameters:

  • Instrument: 400 MHz Bruker Avance.

  • Solvent: DMSO-

    
    .
    
  • 
     Measured:  Maleic (3.8s), Fumaric (4.2s).
    
  • Delay (

    
    ):  Set to 30s (
    
    
    
    ).

Results:

MethodCis %Trans %Total Time
Gravimetric Prep 48.50%51.50%N/A
HPLC-UV (210 nm) 47.9%52.1%4 Hours (Prep + Run)
qNMR 48.45%51.55%20 Minutes

Analysis: The HPLC method showed a slight bias due to the difference in UV extinction coefficients at 210 nm (Fumaric acid has a higher


 due to better planarity/conjugation). The qNMR result matched the gravimetric preparation within 0.05%, demonstrating the superiority of the molar response factor.

References

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Bharti, S.K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. (Review of qNMR protocols). [Link]

  • Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

Sources

A Guide to Read-Across Toxicological Assessment of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Toxicology

In the landscape of chemical safety assessment, the principle of the "3Rs" – Replacement, Reduction, and Refinement of animal testing – has transitioned from an ethical aspiration to a regulatory and scientific mandate. For industries such as fragrance and cosmetics, where consumer safety is paramount, robust non-animal testing strategies are essential. Read-across, a cornerstone of predictive toxicology, allows us to infer the toxicological profile of a data-poor "target" substance from one or more structurally and mechanistically similar "source" or "analogue" substances. This guide provides a comprehensive, technically grounded comparison for the read-across toxicological assessment of 2-tert-butylcyclohexyl acetate, a widely used fragrance ingredient. Our focus is on providing a scientifically rigorous framework that ensures consumer safety while adhering to the highest ethical standards.

Introduction to 2-tert-Butylcyclohexyl Acetate and the Rationale for Read-Across

2-tert-Butylcyclohexyl acetate is a colorless liquid with a characteristic fruity, woody, and slightly floral odor, making it a valuable component in a wide array of consumer products, from fine fragrances to household cleaners.[1] Its toxicological profile has been a subject of evaluation to ensure its safe use. Existing data indicate that 2-tert-butylcyclohexyl acetate is not genotoxic.[2] However, to build a comprehensive safety profile and address all relevant toxicological endpoints without resorting to new animal studies, a read-across approach is a scientifically sound and ethically responsible strategy.[3][4]

The fundamental hypothesis underpinning the read-across of 2-tert-butylcyclohexyl acetate is that its toxicological properties can be reliably predicted from structurally similar cyclohexyl acetate esters. This assumption is based on the expectation of similar physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, similar biological interactions. The European Chemicals Agency (ECHA) and the Organisation for Economic Co-operation and Development (OECD) have established comprehensive guidance on the justification and application of read-across, which forms the methodological backbone of this guide.[4][5][6][7]

Analogue Selection: A Critical Step in Read-Across

The scientific credibility of any read-across assessment hinges on the appropriate selection of analogue substances. The justification for analogue selection must extend beyond mere structural similarity to encompass a holistic evaluation of physicochemical properties, reactivity, and metabolic pathways.[8] For 2-tert-butylcyclohexyl acetate, the following analogues have been identified based on these criteria:

  • cis-2-tert-Butylcyclohexyl acetate: A stereoisomer of the target substance, offering a very close structural relationship.

  • trans-2-tert-Butylcyclohexyl acetate: The other stereoisomer of the target substance, allowing for an investigation of the influence of stereochemistry on toxicological endpoints.

  • 4-tert-Butylcyclohexyl acetate: A positional isomer, where the tert-butyl group is at a different position on the cyclohexane ring.

  • Amylcyclohexyl acetate (mixed isomers): An analogue with a different alkyl substituent on the cyclohexane ring, providing insight into the influence of the alkyl chain length.

The following diagram illustrates the structural relationships between the target substance and the selected analogues.

2-tert-butylcyclohexyl acetate (Target) 2-tert-butylcyclohexyl acetate (Target) cis-2-tert-butylcyclohexyl acetate cis-2-tert-butylcyclohexyl acetate 2-tert-butylcyclohexyl acetate (Target)->cis-2-tert-butylcyclohexyl acetate Stereoisomer trans-2-tert-butylcyclohexyl acetate trans-2-tert-butylcyclohexyl acetate 2-tert-butylcyclohexyl acetate (Target)->trans-2-tert-butylcyclohexyl acetate Stereoisomer 4-tert-butylcyclohexyl acetate 4-tert-butylcyclohexyl acetate 2-tert-butylcyclohexyl acetate (Target)->4-tert-butylcyclohexyl acetate Positional Isomer Amylcyclohexyl acetate Amylcyclohexyl acetate 2-tert-butylcyclohexyl acetate (Target)->Amylcyclohexyl acetate Structural Analogue

Caption: Structural relationships between the target and analogue substances.

Comparative Analysis of Physicochemical Properties and Toxicological Data

A robust read-across justification requires a detailed comparison of the key physicochemical and toxicological parameters of the target and analogue substances. The following tables summarize the available data, highlighting the similarities that support the read-across hypothesis.

Table 1: Comparison of Physicochemical Properties

Property2-tert-Butylcyclohexyl acetate (Target)cis-2-tert-Butylcyclohexyl acetatetrans-2-tert-Butylcyclohexyl acetate4-tert-Butylcyclohexyl acetateAmylcyclohexyl acetate (mixed isomers)
CAS Number 88-41-5[9]20298-69-5[10]20298-70-8[11]32210-23-4[12]67874-72-0[5][]
Molecular Formula C₁₂H₂₂O₂[14]C₁₂H₂₂O₂[14]C₁₂H₂₂O₂[11]C₁₂H₂₂O₂[12]C₁₃H₂₄O₂[5]
Molecular Weight ( g/mol ) 198.30[14]198.30[14]198.30[11]198.30[12]212.33[5]
log Kow (Octanol-Water Partition Coefficient) ~3.6[11][14]~3.6[14]~3.6[11]4.8[4][15][16]4.91[5]
Water Solubility (mg/L) Data not readily availableData not readily availableData not readily available<39.6[16]2.404[5]
Vapor Pressure (mmHg @ 20°C) Data not readily availableData not readily availableData not readily available0.03[15]0.0168[5]

Table 2: Comparison of Toxicological Endpoints

Endpoint2-tert-Butylcyclohexyl acetate (Target)cis-2-tert-butylcyclohexyl acetatetrans-2-tert-butylcyclohexyl acetate4-tert-butylcyclohexyl acetateAmylcyclohexyl acetate (mixed isomers)
Genotoxicity (Ames test) Not mutagenic[2]Not expected to be mutagenicNot expected to be mutagenicNot mutagenic[15]Not genotoxic[5]
Skin Sensitization Not a sensitizer[2][17]Used as read-across for non-sensitizer[5]Not expected to be a sensitizerMay cause an allergic skin reaction[12]Not a concern for skin sensitization[5]
Repeated Dose Toxicity MOE > 100[2]Used as read-across for this endpoint[5]Not availableMOE > 100[15]Read-across from 2-tert-butylcyclohexyl acetate provides MOE > 100[5]
Reproductive Toxicity MOE > 100[2]Used as read-across for this endpoint[5]Not availableMOE > 100[15]Read-across from 2-tert-butylcyclohexyl acetate provides MOE > 100[5]

MOE: Margin of Exposure

The data presented in these tables demonstrate a high degree of similarity in the physicochemical properties and toxicological profiles of the target substance and its analogues, providing a strong foundation for the read-across assessment.

Mechanistic Insights: The Role of Metabolism

A critical aspect of justifying a read-across approach is understanding the metabolic fate of the substances. For esters like 2-tert-butylcyclohexyl acetate and its analogues, the primary metabolic pathway is anticipated to be hydrolysis by carboxylesterases, which are abundant in the skin, liver, and blood.[8][18] This enzymatic cleavage yields the corresponding cyclohexanol derivative and acetic acid, both of which are readily metabolized and excreted.[1][6]

cluster_0 Metabolic Pathway Cyclohexyl Acetate Analogue Cyclohexyl Acetate Analogue Carboxylesterases Carboxylesterases Cyclohexyl Acetate Analogue->Carboxylesterases Hydrolysis Cyclohexanol Derivative Cyclohexanol Derivative Carboxylesterases->Cyclohexanol Derivative Acetic Acid Acetic Acid Carboxylesterases->Acetic Acid Further Metabolism & Excretion Further Metabolism & Excretion Cyclohexanol Derivative->Further Metabolism & Excretion Acetic Acid->Further Metabolism & Excretion

Caption: Generalized metabolic pathway for cyclohexyl acetate esters.

The similarity in this primary metabolic pathway across the analogue group strengthens the read-across hypothesis, as it suggests that the systemic exposure to the parent compounds and their initial metabolites will be comparable.

Experimental Protocol: In Vitro Skin Sensitization Assessment using the Direct Peptide Reactivity Assay (DPRA)

To further solidify the safety assessment, particularly for endpoints like skin sensitization which are of high relevance for fragrance ingredients, in vitro testing of the target substance is a valuable component of a weight-of-evidence approach. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that addresses the molecular initiating event of skin sensitization – the covalent binding of a chemical to skin proteins.[19][20] The assay quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, serving as surrogates for skin proteins.[21][22] This assay is recognized by the OECD under Test Guideline 442C.[21][22]

Step-by-Step Methodology for the Direct Peptide Reactivity Assay (DPRA)
  • Preparation of Solutions:

    • Prepare a stock solution of the test chemical (e.g., 2-tert-butylcyclohexyl acetate) in a suitable solvent, typically acetonitrile. The final concentration in the reaction mixture should be 100 mM.

    • Prepare stock solutions of cysteine- and lysine-containing synthetic peptides in the appropriate buffer.

    • Prepare a positive control (e.g., cinnamaldehyde) and a negative control (solvent alone).

  • Incubation:

    • In separate vials, mix the test chemical solution with the cysteine and lysine peptide solutions.

    • The molar ratio of the test chemical to the cysteine peptide is typically 1:10, and to the lysine peptide is 1:50.[19]

    • Incubate the reaction mixtures for 24 hours at 25°C in the dark.

  • Sample Analysis:

    • Following incubation, quench the reaction and prepare the samples for analysis by high-performance liquid chromatography (HPLC).

    • Analyze the samples using a validated HPLC method with UV detection to determine the remaining concentration of the cysteine and lysine peptides.

  • Data Interpretation:

    • Calculate the percentage of peptide depletion for both the cysteine and lysine peptides.

    • Based on the mean peptide depletion, the test chemical is categorized into one of four reactivity classes (low, moderate, high, or no reactivity).

    • A prediction model is then used to classify the substance as a sensitizer or non-sensitizer. A mean cysteine and lysine depletion of greater than 6.38% is generally considered indicative of sensitization potential.[21]

cluster_1 DPRA Workflow A Prepare Solutions (Test Chemical, Peptides, Controls) B Incubate (24h, 25°C) A->B C HPLC Analysis (Quantify Peptide Depletion) B->C D Data Interpretation (Calculate % Depletion, Classify Reactivity) C->D

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 4-tert-Butylcyclohexyl Acetate

[1]

Part 1: Hazard Context & Risk Assessment

Before selecting PPE, you must understand the specific mechanism of toxicity. 4-tert-Butylcyclohexyl acetate is not a highly volatile solvent, nor is it acutely fatal upon inhalation. Its primary danger lies in immunological sensitization and environmental persistence .

The "Silent" Hazard: Skin Sensitization (H317)

Unlike strong acids that cause immediate pain, this ester acts as a sensitizer (Category 1B). Repeated dermal exposure, even at sub-irritation levels, can trigger a T-cell-mediated immune response.

  • Mechanism: The chemical acts as a hapten, binding to skin proteins to form an antigen complex.

  • Operational Implication: PPE must prevent all skin contact.[1] "Micro-dosing" your skin through poor glove hygiene is the leading cause of occupational dermatitis with this compound.

Summary of GHS Hazards
Hazard ClassCategoryH-StatementCritical Safety Implication
Skin Sensitization Cat 1BH317: May cause an allergic skin reaction.[2]Zero-tolerance for skin contact. Contaminated gloves must be changed immediately.[3]
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long lasting effects.All waste (including wipes/gloves) must be collected; no drain disposal.
Skin Irritation Cat 2H315: Causes skin irritation.[1][4][5]Secondary to sensitization, but indicates barrier destruction.

Part 2: PPE Selection Matrix

The following recommendations rely on the chemical structure (ester functionality) and molecular weight. Note: Esters can degrade nitrile rubber over time. While 4-tert-Butylcyclohexyl acetate is less aggressive than ethyl acetate due to its bulkier structure, standard nitrile gloves offer only incidental protection.

Hand Protection Strategy
  • Primary Recommendation: High-Modulus Nitrile (Minimum 5 mil thickness).

  • Critical Constraint: Breakthrough Time < 15 Minutes (Estimated).

  • The "Double-Glove" Protocol: For any operation lasting >10 minutes or involving >100 mL, wear two pairs of nitrile gloves. Strip the outer pair immediately upon contamination.[1][4][6]

Exposure TypeRecommended MaterialMinimum ThicknessAction upon Contact
Incidental Splash (Pipetting, Weighing)Nitrile 0.11 mm (4-5 mil)Change glove immediately.
Intentional Contact (Spill cleanup, Immersion)Laminate Film (e.g., Silver Shield) or Butyl Rubber > 0.3 mmSafe for prolonged contact.
Mechanical Handling (Drum moving)Nitrile-coated Kevlar N/APrevent abrasion; wear chemical gloves underneath.
Respiratory Protection
  • Standard Conditions (RT): Vapor pressure is low (0.1 mmHg @ 25°C). Fume hood is sufficient; respirator not required.

  • Heated/Aerosolized: If heating >60°C or spraying, use a half-face respirator.

    • Filter Type: Organic Vapor (OV) cartridge (Black band).

Eye & Body Protection[1][2][3][7]
  • Eyes: Safety glasses with side shields (ANSI Z87.1) are mandatory. Chemical splash goggles are required during transfer of volumes >1 L.

  • Body: Standard cotton/poly lab coat.

    • Self-Validating Check: If the chemical spills on the coat, it must be removed immediately.[1][6] Do not wash with regular laundry; the ester is lipophilic and difficult to remove, potentially contaminating other clothes.

Part 3: Operational Protocols & Self-Validating Systems

A. The "Glove Integrity" Validation

Because esters swell nitrile, you must validate glove integrity before and during use.

  • Pre-Donning Inflation Test:

    • Trap air in the glove.

    • Squeeze to pressurize.

    • Listen/feel for pinhole leaks. Reject if leaking.

  • In-Use Swell Check:

    • Every 15 minutes, rub thumb against index finger.

    • Validation: If the surface feels "gummy," "tacky," or slippery compared to a fresh glove, the ester has compromised the polymer. Change immediately.

B. Safe Weighing & Transfer Workflow
  • Preparation: Place a disposable absorbent mat (benchkote) in the balance area.

  • Transfer: Use positive-displacement pipettes for small volumes to prevent dripping (viscosity management).

  • Post-Task Hygiene:

    • Wipe the exterior of the reagent bottle with a dry tissue, then an ethanol-dampened tissue.

    • Discard tissues into solid hazardous waste.

    • Doffing: Remove gloves using the "beak method" (turning inside out) to ensure the outer surface never touches skin.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Selection Logic Flow

This decision tree helps researchers select the correct respiratory and hand protection based on experimental conditions.

PPE_SelectionStartStart: Handling 4-TBCHAIsHeatedIs Chemical Heated or Aerosolized?Start->IsHeatedNoHeatStandard TempIsHeated->NoHeatNoYesHeatHeated / MistIsHeated->YesHeatYesFumeHoodEngineering Control:Fume Hood OnlyNoHeat->FumeHoodRespiratorPPE Requirement:Resp. w/ OV CartridgeYesHeat->RespiratorContactTypeContact Duration?FumeHood->ContactTypeRespirator->ContactTypeIncidental< 10 mins (Splash)ContactType->IncidentalShortProlonged> 10 mins or CleanupContactType->ProlongedLongNitrileStandard Nitrile (5 mil)*Change if splashed*Incidental->NitrileLaminateLaminate/Butyl Gloves(Silver Shield)Prolonged->Laminate

Caption: Logic flow for determining Respiratory and Hand protection based on thermal state and contact duration.

Diagram 2: Spill Response & Waste Workflow

A systematic approach to H411 (Aquatic Toxicity) compliance during cleanup.

Spill_ResponseSpillSpill DetectedAssessAssess VolumeSpill->AssessSmallMinor (< 50 mL)Assess->SmallLargeMajor (> 50 mL)Assess->LargeAbsorbApply Inert Absorbent(Vermiculite/Sand)Small->AbsorbEvacuateEvacuate Area &Alert EHSLarge->EvacuateCollectCollect into Sealed Container(Do NOT use drain)Absorb->CollectLabelLabel: 'Hazardous Waste'(Toxic to Aquatic Life)Collect->Label

Caption: Protocol for containment and disposal, prioritizing aquatic safety (H411).

Part 5: Disposal & Emergency Logistics

Waste Disposal (H411 Compliance)

4-tert-Butylcyclohexyl acetate is toxic to aquatic life.

  • Strict Prohibition: Never pour down the sink.

  • Solid Waste: Contaminated gloves, paper towels, and benchkote must be bagged in hazardous solid waste (usually yellow bags or specific bins), not general trash.

  • Liquid Waste: Collect in the "Non-Halogenated Organic Solvent" stream.

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or solvents to clean skin (this increases permeability).

  • Eye Contact: Rinse for 15 minutes.[1][6] Remove contact lenses if present.[1][4]

  • Spill Cleanup: Use vermiculite or sand. Do not use sawdust (combustible).

References

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 4-tert-butylcyclohexyl acetate (CAS 32210-23-4).[7][2][5][8][9] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4-tert-Butylcyclohexyl acetate.[7][1][2][4][5][8][9][10][11] National Library of Medicine. Retrieved from [Link]

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